Abz-LFK(Dnp)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H41N7O9 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |
InChI Key |
VIJDOWIGLQWTPK-AWCRTANDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Abz-LFK(Dnp)-OH, a fluorogenic peptide substrate widely utilized in the study of Angiotensin-Converting Enzyme (ACE). It details the underlying principles of its function, presents key quantitative data, and provides standardized experimental protocols for its application in research and drug development.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
This compound is an internally quenched fluorescent substrate designed for the continuous and sensitive measurement of ACE activity. Its mechanism of action is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
The peptide consists of the amino acid sequence Leucine-Phenylalanine-Lysine, flanked by two critical chemical groups:
-
A fluorophore: o-Aminobenzoic acid (Abz)
-
A quencher: 2,4-Dinitrophenyl (Dnp)
In the intact peptide, the close proximity of the Abz and Dnp moieties allows for efficient FRET to occur. The energy from the excited Abz fluorophore is non-radiatively transferred to the Dnp quencher, resulting in a significant suppression of fluorescence emission.
Angiotensin-Converting Enzyme, a dipeptidyl carboxypeptidase, catalyzes the cleavage of the C-terminal dipeptide from the substrate. In the case of this compound, ACE cleaves the peptide bond between Phenylalanine and Lysine. This enzymatic action separates the Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of ACE.
The FRET Principle of Abz-LFK(Dnp)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) principle as applied to the fluorogenic peptide substrate, Abz-LFK(Dnp)-OH. It is designed to serve as a core resource for researchers and professionals involved in enzyme kinetics, drug discovery, and assay development, with a particular focus on Angiotensin-Converting Enzyme (ACE).
Core Principle: FRET-Based Enzymatic Cleavage Detection
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of proteolytic enzyme activity. Its functionality is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this substrate, the FRET pair consists of:
-
A fluorophore: 2-aminobenzoyl (Abz), also known as anthraniloyl.
-
A quencher: 2,4-dinitrophenyl (Dnp).
The peptide sequence, Leu-Phe-Lys, is specifically recognized by the target enzyme. In its intact state, the close proximity of the Abz (donor) and Dnp (acceptor) moieties allows for efficient FRET to occur upon excitation of the Abz fluorophore. This non-radiative energy transfer to the Dnp group quenches the fluorescence emission of Abz.
Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates them, disrupting the FRET process. Consequently, the quenching of the Abz fluorophore is relieved, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. The excitation and emission wavelengths for the Abz fluorophore are typically 320 nm and 420 nm, respectively.
FRET mechanism of this compound upon enzymatic cleavage.
Specificity for Angiotensin-Converting Enzyme (ACE) C-Domain
This compound is a well-established and selective substrate for the C-terminal domain of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.[1][2] Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. The selectivity of this compound makes it an invaluable tool for studying the specific activity of the ACE C-domain and for screening domain-selective inhibitors.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its constituent fluorophore.
Table 1: Kinetic Parameters of this compound with ACE
| Parameter | ACE C-Domain | ACE N-Domain | Reference |
| Km (µM) | 3.43 | Data not available | |
| kcat (s-1) | Data not available | Data not available | |
| kcat/Km (M-1s-1) | Data not available | Data not available |
Table 2: Spectroscopic Properties of the Abz Fluorophore
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~320 nm | |
| Emission Maximum (λem) | ~420 nm | |
| Quantum Yield (Φ) | ~0.1-0.5 (context-dependent) | [3][4] |
| Molar Extinction Coefficient (ε) | Data not available |
Note: The quantum yield of the Abz group can be influenced by the amino acid it is attached to and the local environment. Specific values for the molar extinction coefficient of the Abz moiety within this peptide are not consistently reported.
Experimental Protocol: ACE Activity Assay
This section provides a detailed methodology for a standard ACE activity assay using this compound.
4.1. Reagents and Materials
-
This compound substrate
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant)
-
Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0
-
Inhibitor (e.g., captopril) for control experiments
-
96-well black microplates
-
Fluorescence microplate reader
4.2. Procedure
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store protected from light at -20°C.
-
Prepare working solutions:
-
Substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM). It is recommended to use a concentration around the Km value for accurate kinetic measurements.
-
Enzyme solution: Dilute the ACE stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor solution (optional): Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Pipette the appropriate reagents into the wells of a 96-well black microplate as outlined in the table below:
-
| Well Type | Reagent 1 | Volume (µL) | Reagent 2 | Volume (µL) | Reagent 3 (at t=0) | Volume (µL) | Total Volume (µL) |
| Blank | Assay Buffer | 100 | Substrate Solution | 100 | Assay Buffer | 50 | 250 |
| Control | Assay Buffer | 100 | Enzyme Solution | 50 | Substrate Solution | 100 | 250 |
| Inhibitor | Inhibitor Solution | 100 | Enzyme Solution | 50 | Substrate Solution | 100 | 250 |
-
Initiate the reaction: Add the final reagent (e.g., substrate solution) to all wells to start the enzymatic reaction.
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 30-60 minutes).
-
Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated from the initial velocity and a standard curve of a known concentration of the fluorescent product (Abz-Leu-Phe).
-
Experimental workflow for an ACE activity assay using this compound.
Signaling Pathway and Logical Relationships
The use of this compound in an ACE assay involves a straightforward signaling pathway. The binding of the substrate to the active site of the ACE C-domain, followed by enzymatic cleavage, directly results in the generation of a fluorescent signal. This relationship is linear within the initial phase of the reaction, allowing for accurate quantification of enzyme activity.
Logical relationship of the this compound signaling pathway.
Conclusion
This compound is a highly specific and sensitive tool for the study of the Angiotensin-Converting Enzyme C-domain. Its application of the FRET principle allows for a continuous and real-time measurement of enzyme activity, making it suitable for a wide range of applications, from basic research into enzyme kinetics to high-throughput screening of potential inhibitors in drug discovery programs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to utilize this powerful fluorogenic substrate in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Abz-LFK(Dnp)-OH for Fluorescence-Based Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abz-LFK(Dnp)-OH is a fluorogenic peptide substrate primarily utilized for the sensitive and continuous assay of Angiotensin-Converting Enzyme (ACE) activity.[1] This substrate is particularly selective for the C-domain of ACE.[1] The principle of its use lies in Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of the o-aminobenzoic acid (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group within the intact peptide.[1] Enzymatic cleavage of the peptide separates the fluorophore (Abz) from the quencher (Dnp), leading to a measurable increase in fluorescence intensity. This allows for real-time monitoring of enzyme kinetics and inhibitor screening.
Spectroscopic Properties
The fluorescence of this compound is dependent on the cleavage of the peptide by an enzyme like ACE. The Abz group serves as the fluorophore, while the Dnp group acts as a quencher. While specific spectral data for this compound is not always explicitly published in primary literature, the characteristic wavelengths for Abz-Dnp based FRET substrates are well-established. For similar Abz-based peptide substrates, the typical excitation and emission maxima are in the range of 320-350 nm and 420 nm, respectively. For instance, a bacterial sortase substrate utilizing the Abz/Dnp pair is monitored at an excitation of 320 nm and an emission of 420 nm.[2][3] Another ACE assay using a similar Abz-containing substrate specifies an excitation of 350 nm and an emission of 420 nm.
Table 1: Spectroscopic Data for Abz-Dnp FRET Substrates
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~320 - 350 | Optimal wavelength may vary slightly based on buffer conditions and instrumentation. |
| Emission Maximum (λem) | ~420 |
Mechanism of Action: ACE-Mediated Cleavage
This compound is a substrate for peptidases, most notably Angiotensin-Converting Enzyme. In its intact form, the close proximity of the Abz fluorophore and the Dnp quencher results in efficient FRET, leading to minimal fluorescence emission. Upon introduction of ACE, the enzyme hydrolyzes a peptide bond between the fluorophore and the quencher. This separation disrupts the FRET process, causing a significant increase in the fluorescence signal from the Abz group, which can be monitored over time to determine enzyme activity.
Caption: ACE-mediated cleavage of this compound.
Experimental Protocols
The following is a representative protocol for measuring ACE activity using this compound. This protocol can be adapted for use in a 96-well plate format for high-throughput screening.
Reagents and Buffers
-
Assay Buffer: 150 mM Tris-HCl buffer containing 1.125 M NaCl, pH 8.3.
-
Enzyme Buffer: 0.150 M Tris-HCl buffer with 0.1 mM ZnCl₂, pH 8.3.
-
ACE Stock Solution: Angiotensin Converting Enzyme from rabbit lung (e.g., Sigma-Aldrich A6778) dissolved in 50% glycerol to a final concentration of 1 U/mL. Store in aliquots at -20°C.
-
ACE Working Solution: Dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration. Prepare fresh daily.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Store at -20°C.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the final desired concentration (e.g., 0.45 mM). Prepare fresh at the time of the experiment.
Assay Procedure
-
Prepare a 96-well black microplate.
-
Add reagents to each well according to the following table:
| Reagent | Blank (µL) | Control (µL) | Sample (µL) | Sample Blank (µL) |
| Ultrapure Water | 80 | - | - | - |
| Assay Buffer | - | 40 | - | 40 |
| Sample/Inhibitor | - | - | 40 | 40 |
| ACE Working Solution | - | 40 | 40 | - |
| Total Volume | 80 | 80 | 80 | 80 |
-
Initiate the reaction by adding 160 µL of the Substrate Working Solution to all wells.
-
Incubate the microplate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader with excitation at ~350 nm and emission at ~420 nm.
Data Analysis
The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time. Enzyme activity can be calculated from the slope of this line. For inhibitor studies, the IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for an ACE activity assay.
Applications
The this compound substrate is a valuable tool for:
-
Enzyme Kinetics: Studying the kinetic parameters of ACE and other peptidases.
-
High-Throughput Screening: Screening for novel ACE inhibitors in drug discovery.
-
Clinical Diagnostics: Measuring ACE activity in biological samples as a potential biomarker.
-
Basic Research: Investigating the role of ACE in various physiological and pathological processes.
Storage and Stability
This compound is typically supplied as a lyophilized powder or a film. It should be stored at 2-8°C for short-term storage and at -20°C or -80°C for long-term storage, protected from light and moisture. Stock solutions in an appropriate solvent like DMSO can be stored at -20°C or -80°C. It is recommended to prepare working solutions fresh for each experiment.
References
In-Depth Technical Guide to the Photostability of Abz-LFK(Dnp)-OH Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Abz-LFK(Dnp)-OH substrate, a widely utilized fluorogenic peptide for the continuous assay of Angiotensin-Converting Enzyme (ACE), relies on the principle of Fluorescence Resonance Energy Transfer (FRET). The inherent photostability of this substrate is a critical parameter for ensuring the accuracy, reproducibility, and reliability of kinetic and screening assays. This technical guide provides a comprehensive overview of the photostability of this compound, including its fundamental photophysical properties, methodologies for its assessment, and practical considerations for its use in research and drug development.
Introduction to this compound and its Application
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of ACE activity. Its design incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence (Leu-Phe-Lys) that is specifically recognized and cleaved by ACE.
The principle of the assay is based on FRET. In the intact substrate, the close proximity of the Abz fluorophore and the Dnp quencher leads to efficient quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Phe and Lys by ACE, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of the reaction.
Photophysical Properties and FRET Mechanism
The functionality of this compound is intrinsically linked to the photophysical properties of its constituent fluorophore and quencher.
-
Fluorophore (Abz): The 2-aminobenzoyl group serves as the fluorescent donor. It is typically excited by light at a wavelength of approximately 320 nm, and in its unquenched state, it emits fluorescence with a maximum at around 420 nm.
-
Quencher (Dnp): The 2,4-dinitrophenyl group acts as the acceptor chromophore, effectively quenching the fluorescence of Abz through a non-radiative energy transfer process when the two are in close proximity.
The efficiency of this energy transfer, and thus the degree of quenching, is highly dependent on the distance between the donor and acceptor, as described by Förster theory.
Signaling Pathway of ACE Activity Measurement
The following diagram illustrates the mechanism of action for the this compound substrate in an ACE assay.
Caption: Mechanism of fluorescence generation upon cleavage of this compound by ACE.
Photostability of this compound: A Critical Parameter
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant concern in fluorescence-based assays. For this compound, the photostability of the Abz fluorophore directly impacts the quality of the experimental data.
High photostability is crucial for:
-
Assay Accuracy: Minimizing signal decay due to photobleaching ensures that the observed changes in fluorescence are directly proportional to enzymatic activity.
-
Reproducibility: Consistent photostability across experiments is essential for obtaining reproducible kinetic parameters.
-
Long-term Experiments: In high-throughput screening or prolonged kinetic studies, a photostable substrate is necessary to maintain a stable baseline and signal window.
Experimental Protocol for Assessing Photostability
To ensure the reliability of assays utilizing this compound, it is recommended that researchers empirically determine its photostability under their specific experimental conditions. The following protocol outlines a general method for assessing the photostability of the substrate using a fluorometer.
Objective: To quantify the rate of photobleaching of the cleaved, fluorescent product of this compound under continuous illumination.
Materials:
-
This compound substrate
-
Angiotensin-Converting Enzyme (ACE)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
Fluorometer with temperature control and time-scan capabilities
-
Microcuvettes or microplates
Methodology:
-
Enzymatic Cleavage of the Substrate:
-
Prepare a solution of this compound in the assay buffer to a final concentration typically used in the ACE assay (e.g., 10-50 µM).
-
Add a sufficient amount of ACE to achieve complete or near-complete cleavage of the substrate. This ensures that the subsequent measurements are of the unquenched Abz-containing fragment.
-
Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) until the fluorescence signal plateaus, indicating the completion of the reaction.
-
-
Fluorometer Setup:
-
Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
-
Set the excitation and emission slit widths to appropriate values to obtain a strong signal without saturating the detector.
-
Enable the time-scan (or kinetic) mode of the fluorometer.
-
Set the data acquisition interval (e.g., every 30 or 60 seconds).
-
Set the total measurement duration (e.g., 30-60 minutes or longer, depending on the expected duration of the actual assay).
-
Ensure the shutter is configured to remain open throughout the measurement period to expose the sample to continuous illumination.
-
-
Photostability Measurement:
-
Transfer the solution containing the cleaved substrate to a microcuvette or a well in a microplate.
-
Place the sample in the fluorometer and allow it to equilibrate to the set temperature.
-
Initiate the time-scan measurement.
-
Record the fluorescence intensity over the predetermined duration.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Analyze the decay in fluorescence intensity. This can be fitted to an exponential decay model to determine the photobleaching rate constant (k) and the half-life (t½) of the fluorophore under the specific illumination conditions.
-
Experimental Workflow for Photostability Assessment
Caption: Workflow for determining the photostability of the this compound substrate.
Data Presentation
While specific photostability data for this compound is not widely published, a hypothetical dataset from the protocol described above is presented in the table below for illustrative purposes. Researchers should generate their own data based on their specific instrumentation and assay conditions.
| Parameter | Value | Conditions |
| Excitation Wavelength | 320 nm | Fluorometer Model X |
| Emission Wavelength | 420 nm | Excitation/Emission Slits: 5 nm/10 nm |
| Light Source Power | Medium | Continuous Illumination |
| Initial Fluorescence | 8500 AU | 10 µM cleaved substrate |
| Fluorescence after 30 min | 7990 AU | Temperature: 37°C |
| % Fluorescence Decrease | 6% | Assay Buffer: Tris-HCl, pH 7.5 |
| Photobleaching Half-life (t½) | ~ 330 min | - |
Note: This is example data and will vary significantly based on the light source intensity of the specific fluorometer used.
Conclusion and Recommendations
The photostability of the this compound substrate is a critical factor that can influence the accuracy and reliability of ACE activity assays. While the Abz fluorophore is suitable for many applications, it is not immune to photobleaching, especially under prolonged and high-intensity light exposure.
Key Recommendations for Researchers:
-
Characterize Photostability: Before initiating extensive screening or kinetic studies, perform a photostability assessment using the protocol outlined in this guide to understand the limitations of the substrate with your specific instrumentation.
-
Minimize Light Exposure: Whenever possible, use the instrument's shutter to minimize the exposure of the substrate to the excitation light, especially during incubation periods.
-
Optimize Instrument Settings: Use the lowest light intensity and shortest exposure times that provide an adequate signal-to-noise ratio.
-
Include Controls: Run appropriate controls, such as a "no enzyme" control, to monitor for any non-enzymatic changes in fluorescence, including photobleaching.
-
Data Correction: If significant photobleaching is observed, it may be necessary to correct the kinetic data by subtracting the rate of fluorescence decay observed in the absence of the enzyme.
By understanding and controlling for the photostability of this compound, researchers can enhance the quality and reliability of their data in drug discovery and other research applications.
The Specificity of Abz-LFK(Dnp)-OH for the C-Domain of Angiotensin-Converting Enzyme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide substrate, Abz-LFK(Dnp)-OH, and its remarkable selectivity for the C-domain of the Angiotensin-Converting Enzyme (ACE). A thorough understanding of this tool is critical for researchers investigating the distinct physiological roles of the two ACE domains and for the development of domain-selective ACE inhibitors with potentially improved therapeutic profiles.
Introduction to ACE and its Domains
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Somatic ACE is a zinc metalloprotease with two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event. While both domains are catalytically active, they exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive drugs. The N-domain, on the other hand, preferentially hydrolyzes substrates like Ac-SDKP, a natural tetrapeptide that inhibits hematopoietic stem cell proliferation. The development of domain-selective substrates and inhibitors is therefore crucial for dissecting the specific functions of each domain and for designing novel therapeutics with fewer side effects.
This compound: A Selective Tool for the ACE C-Domain
This compound is an internally quenched fluorescent substrate designed for the sensitive and continuous measurement of ACE activity.[1] It is a peptide substrate that incorporates a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of Abz is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by ACE, the quenching is relieved, resulting in a measurable increase in fluorescence. This allows for real-time monitoring of enzyme activity.[3]
Crucially, this compound was designed to be highly selective for the C-domain of ACE.[1] This selectivity is paramount for studies aiming to differentiate the activity of the C-domain from that of the N-domain, both in purified enzyme preparations and in complex biological samples.
Quantitative Data on Domain Selectivity
The selectivity of this compound for the ACE C-domain is quantitatively demonstrated by the significant differences in its kinetic parameters when interacting with the two domains. The following tables summarize the key quantitative data available in the literature.
| Substrate | ACE Domain | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| This compound | C-Domain | 3.43 ± 0.5 | - | 36.7 | [4][5] |
| This compound | N-Domain | - | - | 0.51 | [5] |
| Abz-SDK(Dnp)P-OH | N-Domain | 50.6 ± 1.47 | - | - | [4] |
Table 1: Michaelis-Menten and Catalytic Efficiency Constants for this compound and a C-domain selective substrate with ACE domains. The catalytic efficiency (kcat/Km) for the hydrolysis of this compound by the C-domain is approximately 72-fold higher than that of the N-domain, highlighting its remarkable selectivity.[5]
| Inhibitor | ACE Domain | Substrate | IC50 (μM) | Ki (nM) | Reference |
| Captopril | C-Domain | This compound | - | - | [4] |
| Captopril | N-Domain | Abz-SDK(Dnp)P-OH | - | - | [4] |
| Onopordia | C-Domain | This compound | 244 | - | [4] |
| Onopordia | N-Domain | Abz-SDK(Dnp)P-OH | 180 | - | [4] |
Table 2: Inhibitor Constants Determined Using Domain-Selective Substrates. This table presents the half-maximal inhibitory concentrations (IC50) for captopril and onopordia against the N- and C-domains of ACE, as determined using the respective domain-selective FRET substrates.
Experimental Protocols
ACE C-Domain Activity Assay using this compound
This protocol describes a continuous fluorometric assay for determining the activity of the ACE C-domain using the selective substrate this compound.
Materials:
-
Recombinant human ACE C-domain
-
This compound substrate
-
Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[4]
-
ACE inhibitors (e.g., captopril, lisinopril) for control experiments
-
96-well black microplates
-
Fluorescence plate reader with excitation at 320 nm and emission at 420 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mg/mL).[4] Further dilute in Assay Buffer to the desired final concentration. The final concentration of the substrate is typically around its Km value (e.g., 10.29 µM).[4]
-
Dilute the recombinant ACE C-domain in Assay Buffer to the desired working concentration (e.g., 25 mU/mL).[4]
-
Prepare serial dilutions of ACE inhibitors in Assay Buffer if performing inhibition studies.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution or vehicle (for control)
-
ACE C-domain solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the this compound substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation wavelength should be set to 320 nm and the emission wavelength to 420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Determination of Michaelis-Menten Constants (Km and kcat)
Procedure:
-
Follow the general assay protocol described above.
-
Vary the concentration of the this compound substrate over a wide range (e.g., 0.2 to 5 times the expected Km).
-
Keep the enzyme concentration constant and low enough to ensure initial velocity conditions are met (less than 10% substrate consumption).
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.
Visualizations
The Renin-Angiotensin System (RAS) Pathway
References
An In-depth Technical Guide to Abz-LFK(Dnp)-OH for Angiotensin-Converting Enzyme (ACE) Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Abz-LFK(Dnp)-OH and its application in the study of Angiotensin-Converting Enzyme (ACE) kinetics. This document details the underlying principles, experimental protocols, and data interpretation relevant to the use of this substrate in academic and industrial research settings.
Introduction to this compound and ACE
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.
This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of ACE activity. It incorporates a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). The substrate is specifically designed to be selective for the C-domain of somatic ACE. In its intact form, the fluorescence of the Abz group is quenched by the proximity of the Dnp group through a process known as Fluorescence Resonance Energy Transfer (FRET).
Principle of the FRET-Based Assay
The enzymatic assay for ACE activity using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing the radiationless transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. This energy transfer is highly dependent on the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation.
In the context of the this compound substrate, the Abz group serves as the fluorescent donor, and the Dnp group acts as the quencher (acceptor). When the substrate is intact, the close proximity of the Dnp to the Abz group results in efficient quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by ACE, the Abz-containing fragment is released, separating it from the Dnp quencher. This separation disrupts FRET, leading to a measurable increase in the fluorescence intensity of the Abz group. The rate of this fluorescence increase is directly proportional to the ACE activity.
The Renin-Angiotensin System (RAS)
A thorough understanding of the Renin-Angiotensin System is crucial for contextualizing the significance of ACE kinetics. The RAS is a cascade of enzymatic reactions that plays a pivotal role in blood pressure regulation.
The Quintessential Guide to Abz-LFK(Dnp)-OH: A Tool for Probing Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of enzymology and drug discovery, the ability to accurately characterize enzyme-substrate interactions is paramount. Abz-LFK(Dnp)-OH, a fluorogenic peptide substrate, has emerged as a critical tool for these investigations, particularly in the study of proteases. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying enzyme kinetics and inhibition, with a primary focus on its interaction with Angiotensin-Converting Enzyme (ACE).
Chemical Properties of this compound
| Property | Value |
| Full Name | o-Aminobenzoic acid-Leucine-Phenylalanine-Lysine(2,4-Dinitrophenyl)-OH |
| Molecular Formula | C₃₄H₄₁N₇O₉ |
| Molecular Weight | 691.73 g/mol (free base) |
| Appearance | Yellow film or solid |
| Storage Conditions | 2-8°C for short-term storage; -20°C to -80°C for long-term storage, protected from light and moisture. |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
This compound is an internally quenched fluorescent substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide incorporates a fluorophore, o-aminobenzoic acid (Abz), and a quencher, the 2,4-dinitrophenyl (Dnp) group.[1][2]
In the intact peptide, the close proximity of the Abz and Dnp moieties allows for efficient FRET. The energy from the excited Abz fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission.[3] Upon enzymatic cleavage of the peptide bond between Phenylalanine and Lysine by a protease such as ACE, the Abz and Dnp groups are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of the Abz group, which can be monitored in real-time.[1][3]
References
The Discovery and Application of Abz-LFK(Dnp)-OH: A C-Domain Selective Fluorogenic Substrate for Angiotensin-Converting Enzyme
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, characterization, and application of Abz-LFK(Dnp)-OH, a highly selective fluorogenic substrate for the C-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE). ACE, a central component of the Renin-Angiotensin System (RAS), plays a critical role in blood pressure regulation and is a key target for cardiovascular disease therapeutics. The development of domain-selective substrates like this compound has been instrumental in dissecting the specific physiological roles of the N- and C-domains of ACE. This guide provides a comprehensive overview of the substrate's kinetic properties, detailed experimental protocols for its use in ACE activity assays, and a summary of its synthesis. The information presented herein is intended to serve as a valuable resource for researchers investigating ACE enzymology, screening for novel inhibitors, and developing new therapeutic agents targeting the RAS.
Introduction to Angiotensin-Converting Enzyme (ACE) and its Domains
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in the Renin-Angiotensin System (RAS) by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] ACE is also involved in the degradation of the vasodilator bradykinin, further contributing to its role in blood pressure regulation.[1]
Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which share approximately 60% sequence identity. Despite their structural similarity, the two domains exhibit distinct substrate specificities and physiological functions. The C-domain is primarily responsible for the conversion of Angiotensin I to Angiotensin II and thus plays a major role in blood pressure control.[2] The N-domain, on the other hand, is more efficient in the hydrolysis of other substrates, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a natural inhibitor of hematopoietic stem cell proliferation.[2] The development of domain-selective substrates has been crucial for elucidating the specific contributions of each domain to cardiovascular and other physiological processes.
This compound: A Selective C-Domain Substrate
This compound is an internally quenched fluorescent peptide substrate designed for the specific and continuous measurement of ACE C-domain activity.[2][3][4] The peptide sequence, Leu-Phe-Lys, is flanked by an o-aminobenzoyl (Abz) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group on the epsilon-amino group of the Lysine residue.
The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescence of the Abz group is quenched by the proximity of the Dnp group. Upon hydrolysis of the peptide bond between Phenylalanine and Lysine by ACE, the Abz fluorophore and the Dnp quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.[5] This continuous assay format is highly sensitive and amenable to high-throughput screening applications.
Quantitative Data: Kinetic Parameters
| Substrate | ACE Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound | C-Domain | 3.43[6] | Not Reported | Not Reported |
| Abz-FRK(Dnp)P-OH | Somatic ACE | 4.0[7] | 210[7] | 52.5[7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While a detailed, step-by-step protocol for this specific peptide is not publicly available, the general principles of SPPS can be applied.
General Solid-Phase Peptide Synthesis (SPPS) Workflow:
Key Steps in SPPS:
-
Resin Selection and Loading: A suitable solid support, such as Wang or Rink amide resin, is chosen. The C-terminal amino acid, Fmoc-Lys(Dnp)-OH, is covalently attached to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound lysine is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the preceding residue.
-
Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Leu-OH and finally Abz-OH) until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.
-
Purification: The crude peptide is purified to a high degree of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
ACE Activity Assay using this compound
This protocol describes a continuous kinetic assay for measuring ACE C-domain activity using this compound.
Materials:
-
Recombinant human ACE C-domain or purified somatic ACE
-
This compound substrate
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂[8]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm[8]
Experimental Workflow:
References
- 1. New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic and structural characterization of amyloid‐β peptide hydrolysis by human angiotensin‐1‐converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of angiotensin converting enzyme mutations on the kinetics and dynamics of N-domain selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Continuous Kinetic Assay of Angiotensin-Converting Enzyme (ACE) with Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Given its pivotal role in cardiovascular physiology, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.
The fluorogenic peptide substrate, Abz-LFK(Dnp)-OH (o-aminobenzoyl-L-phenylalanyl-L-lysyl(dinitrophenyl)-L-leucine), provides a sensitive and continuous method for assaying ACE activity. This substrate is particularly selective for the C-domain of ACE, one of the two catalytic domains of the enzyme. The principle of the assay is based on fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the o-aminobenzoyl (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between the phenylalanine and lysine residues by ACE, the Abz group is spatially separated from the Dnp quencher, resulting in an increase in fluorescence that can be monitored in real-time.
These application notes provide a detailed protocol for a continuous kinetic assay of ACE using this compound, including methods for determining enzyme kinetics and evaluating inhibitors.
Signaling Pathway and Experimental Workflow
Renin-Angiotensin System (RAS)
The following diagram illustrates the classical Renin-Angiotensin System, highlighting the central role of ACE.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for ACE Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory potential of a compound against ACE using the this compound substrate.
Caption: Workflow for ACE inhibition assay.
Data Presentation
Kinetic Parameters for this compound Hydrolysis by ACE
The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of this compound by the C-domain of human Angiotensin-Converting Enzyme.
| Enzyme Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| ACE C-domain | 10 - 20 | 5 - 15 | (0.25 - 1.5) x 10⁶ |
Note: The exact values can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature) and the source and purity of the enzyme.
IC₅₀ Values of Standard ACE Inhibitors
This table presents the half-maximal inhibitory concentration (IC₅₀) values for two widely used ACE inhibitors, Captopril and Lisinopril, determined using the this compound substrate with the C-domain of ACE.
| Inhibitor | IC₅₀ (nM) |
| Captopril | 1 - 10 |
| Lisinopril | 0.5 - 5 |
Note: IC₅₀ values are dependent on substrate concentration and other assay conditions. These values serve as a reference for comparison.
Experimental Protocols
Materials and Reagents
-
ACE Enzyme: Purified recombinant human ACE (C-domain) or somatic ACE.
-
Substrate: this compound (e.g., from Sigma-Aldrich, MedchemExpress).[4][5]
-
Inhibitors: Captopril, Lisinopril, or test compounds.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.
-
Solvent for Substrate and Inhibitors: Dimethyl sulfoxide (DMSO).
-
Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~320 nm and emission at ~420 nm.
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 7.0. On the day of the experiment, dilute the stock to 100 mM and add NaCl to a final concentration of 50 mM and ZnCl₂ to a final concentration of 10 µM.
-
ACE Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Inhibitor Stock Solutions: Dissolve Captopril, Lisinopril, or test compounds in DMSO to a stock concentration of 10 mM. Store at -20°C.
Protocol for Continuous Kinetic Assay of ACE Activity
-
Prepare Working Solutions:
-
ACE Working Solution: Dilute the ACE stock solution in assay buffer to the desired final concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the range of its Km, e.g., 10-20 µM).
-
-
Assay Procedure:
-
Set the fluorescence microplate reader to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths and pre-warm to 37°C.
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL of assay buffer.
-
Control: 50 µL of ACE working solution and 50 µL of assay buffer.
-
-
Add 100 µL of the substrate working solution to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute. To convert to molar units, a standard curve of a known concentration of the fluorescent product (Abz-L-phenylalanine) can be generated.
-
Protocol for ACE Inhibition Assay
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Blank (No Enzyme): 90 µL of assay buffer + 10 µL of inhibitor dilution.
-
Control (No Inhibitor): 50 µL of ACE working solution + 40 µL of assay buffer + 10 µL of DMSO (or the same solvent as the inhibitor).
-
Inhibitor Wells: 50 µL of ACE working solution + 40 µL of assay buffer + 10 µL of each inhibitor dilution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate working solution to all wells.
-
Immediately measure the fluorescence kinetics as described in the ACE activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The continuous kinetic assay of ACE using the fluorogenic substrate this compound is a robust, sensitive, and high-throughput method for studying ACE kinetics and identifying and characterizing ACE inhibitors. The selectivity of this substrate for the C-domain of ACE makes it a valuable tool for domain-specific inhibitor screening and drug development efforts targeting the cardiovascular system. Adherence to the detailed protocols provided in these application notes will enable researchers to obtain reliable and reproducible data.
References
Application Notes and Protocols for ACE Inhibitor Screening using Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and a major therapeutic target for the treatment of hypertension and cardiovascular diseases. The development of novel ACE inhibitors requires robust and reliable screening assays. Abz-LFK(Dnp)-OH is a fluorogenic peptide substrate specifically designed for the sensitive and continuous assay of ACE activity. This substrate is selective for the C-domain of ACE, a critical site for blood pressure regulation.
The assay principle is based on fluorescence resonance energy transfer (FRET). The Abz (o-aminobenzoic acid) group is a fluorophore and the Dnp (2,4-dinitrophenyl) group acts as a quencher. In the intact peptide, the fluorescence of Abz is quenched by Dnp. Upon cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time monitoring of enzyme activity and the straightforward screening of potential inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₄₁N₇O₉ |
| Molecular Weight | 691.73 g/mol |
| Excitation Wavelength | ~320 nm |
| Emission Wavelength | ~420 nm |
| Storage | Store at -20°C to -80°C, protect from light. |
Table 2: Kinetic Parameters for the Hydrolysis of this compound by ACE
| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Recombinant Human ACE (C-domain) | 11.2 ± 1.2 | 3.5 ± 0.1 | [1] |
Table 3: IC₅₀ Values of Known ACE Inhibitors Determined with this compound
| Inhibitor | IC₅₀ (nM) | Enzyme Source |
| Captopril | 7.8 ± 0.9 | Recombinant Human ACE |
| Lisinopril | 1.2 ± 0.2 | Recombinant Human ACE |
| Enalaprilat | 0.8 ± 0.1 | Recombinant Human ACE |
Signaling Pathway and Experimental Workflow
Renin-Angiotensin System (RAS) and ACE Inhibition
Caption: The role of ACE in the Renin-Angiotensin System and the mechanism of ACE inhibitors.
Experimental Workflow for ACE Inhibitor Screening
Caption: A streamlined workflow for screening ACE inhibitors using the this compound substrate.
Experimental Protocols
Reagent Preparation
1.1. Assay Buffer (100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0)
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.0.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare a 10 mM stock solution of ZnCl₂.
-
To prepare 100 mL of assay buffer, combine:
-
10 mL of 1 M Tris-HCl, pH 7.0
-
1 mL of 5 M NaCl
-
10 µL of 10 mM ZnCl₂
-
Bring the final volume to 100 mL with deionized water.
-
-
Store the assay buffer at 4°C.
1.2. This compound Substrate Stock Solution (1 mM)
-
Dissolve this compound in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light. The solution is stable for up to 1 month when stored at -20°C and for 6 months at -80°C.[2]
1.3. Angiotensin-Converting Enzyme (ACE) Working Solution
-
Reconstitute lyophilized ACE (from rabbit lung or recombinant human) in the assay buffer to a desired stock concentration (e.g., 1 unit/mL).
-
On the day of the experiment, dilute the ACE stock solution with assay buffer to the final working concentration. The optimal concentration should be determined empirically by performing a titration to find a concentration that yields a linear increase in fluorescence over the desired time course. A starting point is typically in the low nanomolar range.
1.4. Inhibitor Solutions
-
Prepare stock solutions of known inhibitors (e.g., Captopril, Lisinopril) and test compounds in a suitable solvent (e.g., DMSO, water).
-
Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to generate a range of concentrations for IC₅₀ determination.
ACE Inhibition Assay Protocol
2.1. Assay Setup
-
The assay is typically performed in a 96-well black microplate to minimize light scattering.
-
Set up the following controls for each experiment:
-
No Enzyme Control: Assay buffer and substrate (to measure background fluorescence).
-
No Inhibitor Control (100% Activity): Assay buffer, ACE, and substrate.
-
Inhibitor Controls: Assay buffer, ACE, substrate, and various concentrations of the inhibitor.
-
2.2. Assay Procedure
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the inhibitor solution (or assay buffer for the "No Inhibitor Control") to the appropriate wells.
-
Add 25 µL of the ACE working solution to all wells except the "No Enzyme Control" (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of a pre-warmed (37°C) working solution of this compound in assay buffer. The final substrate concentration should be at or near the Kₘ value (e.g., 10 µM) to ensure Michaelis-Menten kinetics.[3]
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
2.3. Fluorescence Measurement
-
Measure the fluorescence intensity kinetically for 15-30 minutes with readings taken every 60 seconds.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
The gain of the photomultiplier tube should be adjusted to ensure the signal from the "No Inhibitor Control" is within the linear range of the instrument.
Data Analysis
-
Calculate the Initial Rate of Reaction (V₀):
-
For each well, plot the fluorescence intensity versus time.
-
The initial rate (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes). The rate is expressed in relative fluorescence units per minute (RFU/min).
-
-
Calculate the Percent Inhibition:
-
Determine the average initial rate for each control and inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of ACE activity.
-
Logical Relationship of Assay Components
Caption: The interaction of assay components leading to a fluorescent signal and its inhibition.
References
Application Notes and Protocols for High-Throughput Screening of ACE Inhibitors using Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for managing hypertension and related cardiovascular diseases. High-throughput screening (HTS) of extensive compound libraries is a vital strategy for identifying novel ACE inhibitors. This document provides a detailed protocol for a robust and sensitive HTS assay using the fluorogenic substrate Abz-LFK(Dnp)-OH.
The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, contains a fluorescent donor group (o-aminobenzoic acid, Abz) and a quenching acceptor group (2,4-dinitrophenyl, Dnp). In the intact peptide, the fluorescence of Abz is quenched by Dnp. Upon cleavage of the peptide bond between Phenylalanine (F) and Lysine (K) by ACE, the Abz group is spatially separated from the Dnp group, leading to a quantifiable increase in fluorescence intensity. This method is highly sensitive, continuous, and adaptable for HTS in a microplate format.[1] this compound is reported to be a selective substrate for the C-terminal catalytic domain of ACE.
ACE Signaling Pathway
The classical role of ACE is central to the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. Renin cleaves angiotensinogen to produce angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. ACE inhibitors block this conversion, resulting in vasodilation and reduced blood pressure.
Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ACE inhibitor screening assay.
Table 1: Kinetic Parameters for Fluorogenic ACE Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Enzyme Source |
| Abz-FRK(Dnp)P-OH* | 13 ± 1 | 33 ± 1 | 2.5 | Purified Rabbit Lung ACE |
*Note: Data is for the related substrate Abz-FRK(Dnp)P-OH, as specific kinetic data for this compound was not available in the searched literature. This data provides a useful reference for assay development.[2]
Table 2: IC₅₀ Values of Known ACE Inhibitors
| Inhibitor | IC₅₀ Range (nM) | Assay Conditions |
| Captopril | 1.8 - 20 | Varies by substrate and assay method.[3][4][5] |
| Lisinopril | Not specified with this compound | A well-known long-acting ACE inhibitor. |
Note: IC₅₀ values are highly dependent on assay conditions, including substrate concentration and enzyme source. The provided range for Captopril reflects this variability.
Table 3: Representative Data for Z'-Factor Calculation
| Control Type | Well | Fluorescence (RFU) | Mean (µ) | Std Dev (σ) |
| Positive Control (PC) | 1 | 15,234 | 15,150 | 115.5 |
| (No Inhibitor) | 2 | 15,056 | ||
| 3 | 15,160 | |||
| Negative Control (NC) | 1 | 1,105 | 1,125 | 25.2 |
| (Max Inhibition) | 2 | 1,150 | ||
| 3 | 1,120 |
Z'-Factor Calculation: Z' = 1 - [ (3σPC + 3σNC) / |µPC - µNC| ] Z' = 1 - [ (3 * 115.5 + 3 * 25.2) / |15,150 - 1,125| ] Z' = 1 - [ (346.5 + 75.6) / 14,025 ] Z' = 1 - [ 422.1 / 14,025 ] Z' = 1 - 0.03 Z' = 0.97
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][6][7]
Experimental Protocols
Materials and Reagents
-
ACE from rabbit lung (e.g., Sigma-Aldrich)
-
This compound trifluoroacetate salt (e.g., Sigma-Aldrich, MedChemExpress)[8]
-
Captopril (as a positive control inhibitor)
-
Assay Buffer: 150 mM Tris-HCl, 1.125 M NaCl, pH 8.3
-
Enzyme Dilution Buffer: 150 mM Tris-HCl, 0.1 mM ZnCl₂, pH 8.3
-
DMSO (for dissolving compounds)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~320-330 nm, Emission: ~405-430 nm)
Protocol 1: HTS of ACE Inhibitors (96-well plate format)
-
Reagent Preparation:
-
Prepare a 1 U/mL stock solution of ACE in 50% glycerol and store in aliquots at -20°C.
-
Prepare a working solution of ACE by diluting the stock solution in Enzyme Dilution Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the reaction (typically in the low mU/mL range).
-
Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Km value.
-
Prepare a stock solution of Captopril (e.g., 1 mM) in a suitable solvent (e.g., water or DMSO) for use as a positive control for inhibition.
-
Prepare test compounds from a library, typically dissolved in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of test compound solution (or DMSO for positive control, and a known inhibitor like Captopril for negative control) to the wells of the microplate.
-
Add 40 µL of the ACE working solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the positive (no inhibitor) and negative (maximum inhibition) controls: % Inhibition = [ (RatePC - RateSample) / (RatePC - RateNC) ] * 100
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
-
High-Throughput Screening Workflow
The process of identifying novel ACE inhibitors through HTS involves several stages, from initial screening to hit validation.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
Protocol 2: Hit Confirmation and IC₅₀ Determination
-
Serial Dilution: For each "hit" compound identified in the primary screen, prepare a series of dilutions (e.g., 8-10 concentrations) in the assay buffer containing a constant percentage of DMSO.
-
Assay Performance: Perform the ACE inhibition assay as described in Protocol 1 for each concentration of the hit compound, in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal) model to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
This comprehensive approach, from initial high-throughput screening to detailed characterization of hits, provides a robust framework for the discovery of novel ACE inhibitors with therapeutic potential.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Angiotensin-Converting Enzyme (ACE) Activity in Plasma
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid-electrolyte balance.[1][2][3] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][3] Given its pivotal role, measuring ACE activity is crucial for diagnosing and monitoring various cardiovascular and renal diseases, as well as for screening potential therapeutic inhibitors.[2][4] This document provides a detailed protocol for a sensitive and continuous fluorometric assay to determine ACE activity in plasma samples using the FRET-based substrate Abz-LFK(Dnp)-OH.
Principle of the Assay
This assay utilizes a synthetic peptide substrate, this compound, which is selective for the C-domain of ACE.[4][5][6] The peptide incorporates a fluorescent donor group, o-aminobenzoic acid (Abz), and a quencher acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Abz is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] When ACE present in the plasma sample cleaves the peptide bond between the fluorescent donor and the quencher, the quenching is relieved, leading to an increase in fluorescence intensity. This increase can be monitored continuously over time and is directly proportional to the ACE activity in the sample.[4][7]
The enzymatic reaction is as follows: Abz-Leu-Phe-Lys(Dnp)-OH (Minimal Fluorescence) ---(ACE)---> Abz-Leu-Phe + Lys(Dnp)-OH (Increased Fluorescence)
The Renin-Angiotensin System (RAS) Pathway
ACE is a key enzyme in the RAS pathway. Understanding this pathway is essential for contextualizing the significance of ACE activity measurements. The system is initiated by the release of renin from the kidneys in response to low blood pressure.[1][3][8] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, primarily located in the lungs, then converts angiotensin I into the highly active angiotensin II, which exerts a range of effects to increase blood pressure.[1][2][3]
Experimental Protocol
Plasma Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate.[9][10]
-
Centrifugation : Within 30 minutes to 2 hours of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.[9][10][11][12]
-
Plasma Isolation : Carefully aspirate the upper plasma layer using a clean pipette, avoiding the buffy coat and red blood cells.[10][11]
-
Storage : For immediate use, store plasma at 2-8°C. For long-term storage, aliquot the plasma into cryovials and store at -80°C to avoid repeated freeze-thaw cycles.[9][12]
-
Sample Dilution : On the day of the assay, thaw frozen plasma samples on ice. Dilute the plasma samples with Assay Buffer to a suitable concentration. A starting dilution of 1:7.5 to 1:10 is recommended, but this may need optimization.[13]
Reagent and Control Preparation
| Reagent | Stock Concentration | Working Concentration | Preparation Instructions | Storage |
| Assay Buffer | N/A | 1X | 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0. Prepare fresh and adjust pH. | 4°C for up to one week. |
| Substrate | 1-2 mM in DMSO | 10 µM | Dilute the stock solution in Assay Buffer. Prepare this solution fresh and protect it from light. | -20°C or -80°C for long-term storage.[5] |
| ACE Inhibitor | 1 mM in ddH₂O | 0.5 - 1.0 µM | Use Lisinopril or Captopril. Dilute the stock solution in Assay Buffer. Used for negative control/specificity check.[7] | -20°C. |
| Positive Control | N/A | N/A | Purified ACE from a commercial source can be used to validate the assay setup. | Per manufacturer's instructions. |
Assay Workflow
The following protocol is designed for a 96-well microplate format, which is ideal for analyzing multiple samples.
Step-by-Step Procedure
-
Plate Setup : In a 96-well black microplate, add reagents according to the table below. It is recommended to perform all measurements in triplicate.
| Well Type | Reagent 1 (50 µL) | Reagent 2 (40 µL) | Pre-incubation (37°C, 10 min) | Reagent 3 (10 µL) | Total Volume |
| Sample | Diluted Plasma Sample | Assay Buffer | Yes | Substrate | 100 µL |
| Negative Control | Diluted Plasma Sample | ACE Inhibitor Solution | Yes | Substrate | 100 µL |
| Blank | Assay Buffer | Assay Buffer | Yes | Substrate | 100 µL |
-
Pre-incubation : After adding plasma and buffer/inhibitor, mix gently and pre-incubate the plate at 37°C for 5-10 minutes. This ensures the sample and inhibitor (if present) reach thermal equilibrium.
-
Initiate Reaction : Start the enzymatic reaction by adding 10 µL of the working Substrate solution to all wells. The use of a multichannel pipette is recommended for consistency.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm (or 405 nm).[7] Record data every minute for 10 to 30 minutes.
Data Analysis and Interpretation
-
Plot Data : For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Determine Reaction Rate : Identify the linear portion of the curve (initial velocity, V₀) and calculate the slope (ΔRFU/min).
-
Correct for Blank : Subtract the slope of the Blank wells from the slopes of the Sample and Negative Control wells. The activity in the Negative Control wells should be completely or nearly completely abolished, confirming the assay's specificity for ACE.[7]
-
Calculate ACE Activity : To quantify the activity, a standard curve using a known concentration of the fluorescent product (Abz-Gly) can be generated. However, for relative comparisons, activity can be expressed in arbitrary fluorescence units per minute per volume of plasma (e.g., RFU/min/µL plasma).
Expected Results & Troubleshooting
-
Linearity : The fluorescence increase should be linear for the initial phase of the reaction. If the curve plateaus quickly, the plasma sample may be too concentrated and require further dilution.
-
Inhibitor Control : The signal in the lisinopril/captopril-treated wells should be at or near the blank level, confirming that the measured activity is specific to ACE.[7]
-
High Background : If the blank wells show a high signal, the substrate may be degrading due to light exposure or contamination. Ensure the substrate is prepared fresh and protected from light.
Quantitative Data Summary
The following table provides typical concentration ranges and parameters used in the ACE activity assay.
| Parameter | Value / Range | Reference / Note |
| Excitation Wavelength | 320 nm | [7] |
| Emission Wavelength | 405 - 420 nm | [7] |
| Temperature | 37°C | [7] |
| Final Substrate Concentration | 10 µM | This concentration is often used in protocols.[14] Kinetic characterization may be needed for precise Kₘ determination. |
| Final Inhibitor Concentration | 0.5 - 1.0 µM | Lisinopril or Captopril. Sufficient to achieve complete inhibition.[7] |
| Typical Plasma ACE Activity | 20 - 70 U/L | Values can vary significantly based on population and health status. 1 U = 1 nmol product/min. |
| Plasma Dilution Factor | 1:7.5 to 1:10 | Must be optimized to ensure the reaction rate is within the linear range of the assay.[13] |
References
- 1. Renin-Angiotensin System (RAS): Steps, Role & Drugs [allen.in]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Preparation of Serum and Plasma from Blood - FineTest ELISA Kit [fn-test.com]
- 10. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ACE Activity Assessment in Tissue Homogenates using Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Accurate measurement of ACE activity in various tissues is vital for physiological research and the development of therapeutic ACE inhibitors. This document provides a detailed protocol for determining ACE activity in tissue homogenates using the fluorogenic substrate Abz-LFK(Dnp)-OH.
This compound is a specific substrate for the C-terminal catalytic domain of ACE.[1] The substrate is a fluorescence resonance energy transfer (FRET) peptide, where the fluorescence of the o-aminobenzoic acid (Abz) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between the fluorophore and the quencher by ACE, the fluorescence of Abz is restored, which can be measured to quantify enzyme activity.[2] This continuous assay is sensitive, rapid, and suitable for high-throughput screening.[2][3]
Principle of the Assay
The this compound assay is based on the principle of FRET. The substrate contains a fluorescent donor (Abz) and a quencher (Dnp) in close proximity. In the intact peptide, the energy from the excited donor is transferred to the quencher, resulting in minimal fluorescence. When ACE cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the ACE activity.
Caption: Enzymatic reaction of this compound with ACE.
Data Presentation
Table 1: Kinetic Parameters for the Hydrolysis of Abz-FRK(Dnp)P-OH by Purified Rabbit Lung ACE
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Abz-FRK(Dnp)P-OH | 4.0 | 210 | 52.5 |
Note: Data presented is for a similar substrate and should be considered as a reference.
Table 2: Angiotensin-Converting Enzyme (ACE) Activity in Various Rat Tissue Homogenates
| Tissue | ACE Activity (pmol/min/mg protein) |
| Lung | 124.1 ± 15.2 |
| Kidney | 29.5 ± 2.6 |
| Heart (Left Ventricle) | 24.4 ± 1.3 |
Note: ACE activity was determined using the substrate Abz-FRK(Dnp)P-OH and is presented as mean ± SEM. These values can vary depending on the species, age, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the preparation of tissue homogenates and the subsequent ACE activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources) for positive control
-
Captopril or Lisinopril (ACE inhibitors)
-
Tris-HCl buffer
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl₂)
-
Bovine Serum Albumin (BSA)
-
Protease inhibitor cocktail
-
Bradford reagent for protein quantification
-
96-well black microplates
-
Fluorometric microplate reader
Preparation of Reagents
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂. Prepare fresh and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Prepare fresh before each experiment.
-
ACE Inhibitor Stock Solution: Prepare a 1 mM stock solution of Captopril or Lisinopril in deionized water. Store at -20°C.
-
Protease Inhibitor Cocktail: Prepare according to the manufacturer's instructions.
Tissue Homogenate Preparation
-
Excise fresh tissues (e.g., lung, kidney, heart) and place them immediately in ice-cold saline to wash away excess blood.
-
Blot the tissues dry and record their wet weight.
-
Mince the tissues into small pieces on an ice-cold surface.
-
Homogenize the minced tissue in 5-10 volumes of ice-cold Assay Buffer containing a protease inhibitor cocktail using a glass Dounce homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble and membrane-bound ACE, and store it on ice.
-
Determine the total protein concentration of the supernatant using the Bradford assay or a similar protein quantification method, with BSA as a standard.
-
The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
ACE Activity Assay Protocol
-
Plate Setup:
-
Sample Wells: Add tissue homogenate (e.g., 10-50 µg of total protein) to the wells of a 96-well black microplate.
-
Negative Control (Inhibitor) Wells: Add tissue homogenate and a specific ACE inhibitor (e.g., 1 µM Captopril or Lisinopril). Pre-incubate for 15-30 minutes at 37°C.
-
Blank Wells: Add Assay Buffer instead of tissue homogenate to measure background fluorescence.
-
Positive Control Wells: Add a known amount of purified ACE.
-
-
Adjust the volume in all wells to 100 µL with Assay Buffer.
-
Initiate the Reaction: Add 100 µL of the working substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes with readings every 1-2 minutes.
-
Excitation Wavelength (λex): 320 nm
-
Emission Wavelength (λem): 420 nm
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve (RFU/min).
-
Subtract the rate of the blank from all sample and control wells.
-
The ACE-specific activity is the difference between the rate in the absence and presence of the ACE inhibitor.
-
Convert the rate of fluorescence increase to the rate of substrate hydrolysis (e.g., pmol/min) using a standard curve of the fluorescent product (Abz-LFK).
-
Express the final ACE activity as pmol of substrate hydrolyzed per minute per milligram of protein (pmol/min/mg).
-
Visualization of Experimental Workflow
Caption: Experimental workflow for ACE activity assay.
References
Application Notes and Protocols for Measuring ACE Activity in Cell Lysates using Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Its measurement in cell lysates is vital for understanding cellular processes and for the development of novel therapeutics targeting ACE. Abz-LFK(Dnp)-OH is a highly specific fluorogenic substrate designed for the sensitive and continuous assay of ACE activity. This substrate is particularly selective for the C-domain of ACE, a key site for angiotensin I conversion.
The assay is based on fluorescence resonance energy transfer (FRET). The Abz (o-aminobenzoyl) group serves as the fluorescent donor and the Dnp (2,4-dinitrophenyl) group as the quencher. In the intact peptide, the fluorescence of Abz is quenched by Dnp. Upon cleavage of the peptide by ACE, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Data Presentation: Kinetic Parameters of ACE Activity
While specific kinetic data for this compound in various cell lysates is not extensively published, the following table summarizes known kinetic parameters for ACE activity with related substrates in tissue homogenates, which can serve as a valuable reference.
| Substrate | Source of ACE | Km (µM) | Vmax (relative units) | Reference |
| Abz-FRK(Dnp)P-OH | Rat Lung Homogenate | 12 ± 2 | 100 | [1](--INVALID-LINK--) |
| Abz-YRK(Dnp)P-OH | Rat Lung Homogenate | 15 ± 3 | 85 | [1](--INVALID-LINK--) |
| Abz-SRK(Dnp)P-OH | Rat Lung Homogenate | 18 ± 4 | 70 | [1](--INVALID-LINK--) |
| Abz-TRK(Dnp)P-OH | Rat Lung Homogenate | 20 ± 5 | 65 | [1](--INVALID-LINK--) |
Note: The kinetic parameters can vary depending on the cell type, lysis buffer composition, and assay conditions. It is recommended to determine these parameters for each specific experimental system.
Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for ACE activity measurement. Optimization may be required for different cell types.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add an appropriate volume of ice-cold cell lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The cell lysate can be used immediately or stored at -80°C for future use.
ACE Activity Assay using this compound
This protocol describes a continuous fluorometric assay for ACE activity in cell lysates.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)[2][3]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, 50 mM NaCl, 10 µM ZnCl2)
-
Cell lysate (prepared as described above)
-
ACE inhibitor (e.g., Captopril or Lisinopril) for negative control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare the reaction mixture in a 96-well black microplate. For each sample, prepare a test well and a negative control well.
-
Test Well:
-
Add 50 µL of assay buffer.
-
Add X µL of cell lysate (the amount should be optimized to ensure the reaction is in the linear range).
-
Add assay buffer to bring the volume to 90 µL.
-
-
Negative Control Well:
-
Add 50 µL of assay buffer.
-
Add X µL of cell lysate.
-
Add 10 µL of a potent ACE inhibitor (e.g., 100 µM Captopril).
-
Add assay buffer to bring the volume to 90 µL.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the substrate solution by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding 10 µL of the diluted this compound substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence vs. time curve). The ACE activity is proportional to this rate.
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: Workflow for measuring ACE activity in cell lysates.
References
Application of Abz-LFK(Dnp)-OH in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-LFK(Dnp)-OH is a fluorogenic peptide substrate highly selective for the C-domain of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The dual-domain structure of somatic ACE (N- and C-domains) presents a unique opportunity for targeted therapeutic intervention. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Therefore, the specific measurement of C-domain activity is paramount in cardiovascular research, particularly in the study of hypertension, heart failure, and myocardial infarction. This compound serves as a valuable tool for researchers to investigate the specific role of the ACE C-domain in these pathologies and to screen for domain-selective inhibitors.
Mechanism of Action
This compound is an internally quenched fluorescent substrate. The o-aminobenzoic acid (Abz) group is a fluorophore, and its fluorescence is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide bond between Phenylalanine (Phe) and Lysine (Lys) by the active site of the ACE C-domain, the Abz fluorophore is spatially separated from the Dnp quencher. This separation results in an increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.
Data Presentation
The following table summarizes the kinetic parameters of this compound with the recombinant C- and N-domains of human ACE, highlighting its selectivity for the C-domain.
| Domain | kcat/Km (μM⁻¹s⁻¹) |
| ACE C-domain | 36.7 |
| ACE N-domain | 0.51 |
Data sourced from a study on the development of selective C-domain substrates.
Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade of enzymatic reactions that plays a crucial role in regulating blood pressure and cardiovascular function. Understanding this pathway is essential for contextualizing the application of this compound.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
The following are detailed protocols for measuring ACE C-domain activity in plasma and cardiac tissue homogenates using this compound. These protocols are based on established methods for fluorescent ACE assays and should be optimized for specific experimental conditions.
Experimental Workflow for ACE Activity Assay
Determining ACE Inhibitor Potency with Abz-LFK(Dnp)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the potency of Angiotensin-Converting Enzyme (ACE) inhibitors using the fluorogenic substrate Abz-LFK(Dnp)-OH. This substrate is particularly useful for assessing inhibitor activity against the C-domain of ACE, a key player in the Renin-Angiotensin System (RAS).
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. ACE primarily converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.
The fluorogenic substrate this compound is a valuable tool for studying ACE activity and inhibition. It is an internally quenched fluorescent peptide containing a fluorescent donor group (Abz, o-aminobenzoic acid) and a quencher group (Dnp, 2,4-dinitrophenyl). In its intact form, the fluorescence of Abz is quenched by Dnp. Upon cleavage by ACE, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This method provides a continuous and sensitive assay for determining ACE activity and inhibitor potency. This compound is reported to be a selective substrate for the C-domain of ACE.[1]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The RAS is a complex signaling pathway crucial for blood pressure regulation. Understanding this pathway is essential for contextualizing the role of ACE and its inhibitors.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Data Presentation: Potency of ACE Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of various compounds against ACE, determined using fluorogenic substrates.
| Compound | Substrate | Enzyme Source | Potency (IC50/Ki) | Reference |
| Onopordia | This compound | Not Specified | IC50: 244 µM (C-domain) | [2] |
| Lisinopril-tryptophan | Abz-FRK(Dnp)P-OH | Rat Plasma | IC50: 38.5 nM | [3] |
| Lisinopril | This compound | Crab ACE | Ki: 1.26 nM | [4] |
Note: The potency of ACE inhibitors can vary depending on the substrate, enzyme source, and assay conditions.
Experimental Protocols
Principle of the Assay
The assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent group (Abz) and a quenching group (Dnp). When the substrate is intact, the fluorescence is quenched. Upon enzymatic cleavage by ACE, the fluorophore is released from the quencher, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the ACE activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the determination of the inhibitor's potency (IC50 or Ki).
Experimental Workflow
The following diagram illustrates the general workflow for determining ACE inhibitor potency using the this compound substrate.
Caption: Experimental workflow for FRET-based ACE inhibition assay.
Detailed Protocol for IC50 Determination
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Materials and Reagents:
-
ACE from rabbit lung (or other suitable source)
-
This compound (ACE substrate)
-
ACE Inhibitor of interest (e.g., captopril, lisinopril)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0[2]
-
Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
2. Preparation of Solutions:
-
ACE Enzyme Stock Solution: Reconstitute lyophilized ACE in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -20°C or -80°C.
-
ACE Working Solution: Dilute the ACE stock solution in assay buffer to the final working concentration (e.g., 25 mU/mL).[2] Prepare this solution fresh on the day of the experiment.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
This compound Working Solution: Dilute the substrate stock solution in assay buffer to the final working concentration. The final concentration should be at or near the Km value for this compound with the specific ACE enzyme being used (a reported Km value for the C-domain is 3.43 µM ± 0.5).[2]
-
Inhibitor Stock Solution: Dissolve the ACE inhibitor in DMSO or an appropriate solvent to a high concentration (e.g., 10-100 mM).
-
Inhibitor Working Solutions: Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
3. Assay Procedure:
-
Plate Setup:
-
Blank wells: Assay buffer only (no enzyme or substrate).
-
Control wells (100% activity): Assay buffer, ACE working solution, and vehicle (e.g., DMSO).
-
Inhibitor wells: Assay buffer, ACE working solution, and inhibitor working solutions at various concentrations.
-
-
Dispensing:
-
To each well of the 96-well plate, add the appropriate components in the following order:
-
Assay Buffer
-
Inhibitor working solution or vehicle
-
ACE working solution
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use excitation and emission wavelengths appropriate for the Abz fluorophore (e.g., Ex: 320-330 nm, Em: 420-430 nm).
-
4. Data Analysis:
-
Calculate Initial Reaction Rates:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
-
Calculate Percentage of Inhibition:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Protocol for Ki Determination
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor and the substrate.
-
Follow the same general procedure as for IC50 determination.
-
Use a range of fixed inhibitor concentrations and, for each inhibitor concentration, vary the substrate (this compound) concentration.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for uninhibited and inhibited reactions.
-
A common method is to generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The type of inhibition (competitive, non-competitive, etc.) can be determined from the changes in Vmax and Km.
-
The Ki value can then be calculated from secondary plots, such as a plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.
Conclusion
The use of the fluorogenic substrate this compound provides a robust and sensitive method for determining the potency of ACE inhibitors, particularly those targeting the C-domain of the enzyme. The detailed protocols and workflow presented here offer a solid foundation for researchers in drug discovery and development to accurately characterize the inhibitory activity of novel compounds against this important therapeutic target.
References
- 1. Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship of antihypertensive effect of enalapril to serum MK-422 levels and angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Abz-LFK(Dnp)-OH Concentration in ACE Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Abz-LFK(Dnp)-OH for the measurement of Angiotensin-Converting Enzyme (ACE) activity. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ACE assays?
This compound is a fluorogenic peptide substrate specifically designed for the continuous measurement of Angiotensin-Converting Enzyme (ACE) activity.[1][2] It functions based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor group, o-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide bond by ACE, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. This substrate is particularly valuable as it is selective for the C-domain of ACE, a key target in cardiovascular research.[1][2]
Q2: What is the optimal concentration of this compound to use in my assay?
The optimal substrate concentration should ideally be close to the Michaelis-Menten constant (K_m) of the enzyme for the substrate, as this allows for the determination of the initial reaction velocity (V_max) under conditions where the enzyme is saturated with the substrate. While the exact K_m value for this compound can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature), a related substrate, Abz-FRK(Dnp)P-OH, has a reported K_m value of 4.0 µM for ACE.[3] Therefore, a good starting point for optimization is a concentration range of 5-20 µM. However, it is highly recommended to empirically determine the K_m under your specific assay conditions for the most accurate results.
Q3: What are the key components of the ACE assay buffer and their recommended concentrations?
A typical ACE assay buffer consists of a buffering agent, a salt, and a zinc salt. The table below summarizes the recommended components and their concentration ranges.
| Component | Recommended Concentration | Purpose |
| Buffer | 50-150 mM | Maintain a stable pH. Commonly used buffers include Tris-HCl and HEPES.[4][5] |
| NaCl | 100-400 mM | Chloride ions are essential for ACE activity.[5][6] |
| ZnCl₂ | 1-10 µM | ACE is a zinc-dependent metalloproteinase.[7] |
Q4: How should I prepare and store the this compound substrate?
It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO or DMF. This stock solution should be stored at -20°C or -80°C to prevent degradation. When preparing working solutions, dilute the stock solution in the assay buffer to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are the appropriate excitation and emission wavelengths for detecting the fluorescence signal?
For the this compound substrate, the recommended excitation wavelength is approximately 320 nm, and the emission wavelength is around 420 nm. These settings allow for the sensitive detection of the fluorescent Abz group upon its release from the quenching effect of the Dnp group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | 1. Inactive or insufficient enzyme. 2. Incorrect buffer composition (e.g., missing NaCl or ZnCl₂). 3. Substrate degradation. 4. Incorrect instrument settings (excitation/emission wavelengths). | 1. Use a fresh enzyme preparation and ensure appropriate concentration. Include a positive control with a known active enzyme. 2. Prepare fresh buffer according to the recommended concentrations. 3. Use a fresh aliquot of the substrate stock solution. 4. Verify the instrument settings are correct for the Abz fluorophore (Ex: ~320 nm, Em: ~420 nm). |
| High background fluorescence | 1. Autofluorescence from the sample or test compounds. 2. Contaminated reagents or microplates. 3. Substrate hydrolysis due to light exposure or contamination. | 1. Run a control well without the enzyme to measure the background fluorescence of the sample/compound and subtract it from the experimental wells. 2. Use high-quality reagents and new, clean microplates. 3. Protect the substrate from light and handle it with care to avoid contamination. |
| Non-linear reaction progress curve | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration (closer to K_m). 2. Ensure the assay is performed within the linear range of the enzyme's activity and that the incubation time is not too long. 3. Dilute the enzyme or sample to reduce the accumulation of inhibitory products. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Use a temperature-controlled plate reader or water bath for consistent incubation. 3. Carefully inspect the wells for bubbles before reading the plate and remove them if necessary. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (K_m Determination)
This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) for this compound with your specific ACE preparation.
Materials:
-
Purified or recombinant ACE
-
This compound substrate
-
ACE Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, 300 mM NaCl, 10 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of substrate dilutions: Prepare serial dilutions of this compound in ACE Assay Buffer. A typical concentration range to test would be from 0.5 µM to 50 µM.
-
Prepare the enzyme solution: Dilute the ACE enzyme to a fixed concentration in ACE Assay Buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure a linear reaction rate over a reasonable time course (e.g., 15-30 minutes).
-
Set up the assay plate:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include a "no substrate" control (buffer only) and a "no enzyme" control for each substrate concentration.
-
-
Initiate the reaction: Add a fixed volume of the diluted ACE enzyme to each well to start the reaction.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate initial reaction velocities (V₀): For each substrate concentration, determine the initial linear rate of fluorescence increase (slope of the initial part of the kinetic curve).
-
Determine K_m and V_max: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.
Protocol 2: Standard ACE Inhibition Assay
This protocol describes a standard procedure for measuring the inhibitory activity of test compounds on ACE using this compound.
Materials:
-
Purified or recombinant ACE
-
This compound substrate (at a concentration close to the determined K_m)
-
ACE Assay Buffer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Captopril or Lisinopril)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions:
-
Dilute the ACE enzyme to a fixed concentration in ACE Assay Buffer.
-
Prepare a working solution of this compound in ACE Assay Buffer at a concentration approximately equal to the K_m value.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Set up the assay plate:
-
Add a small volume of the test compound dilutions or positive control to the wells.
-
Include a "no inhibitor" control (solvent only) and a "no enzyme" control.
-
-
Pre-incubation: Add the diluted ACE enzyme to each well and pre-incubate with the compounds for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the reaction: Add the this compound working solution to all wells to start the enzymatic reaction.
-
Measure fluorescence: Measure the fluorescence intensity kinetically as described in Protocol 1.
-
Calculate percentage inhibition: Determine the initial reaction velocity for each well. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Typical IC₅₀ Values for ACE Inhibitors:
| Inhibitor | Reported IC₅₀ Range (nM) |
| Captopril | 1 - 20[8] |
| Lisinopril | ~1.9[9] |
Note: These values can vary depending on the assay conditions and the substrate used.
Visualizations
Caption: FRET mechanism of this compound cleavage by ACE.
Caption: Standard workflow for an ACE inhibition assay.
Caption: A logical approach to troubleshooting common ACE assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of lisinopril-tryptophan, a novel C-domain ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Inner Filter Effect in Abz-LFK(Dnp)-OH Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the inner filter effect (IFE) in Abz-LFK(Dnp)-OH assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my this compound assay?
A1: The inner filter effect is an artifact in fluorescence measurements that causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2][3][4] In the context of the this compound assay, IFE can lead to an underestimation of enzyme activity. It occurs in two ways:
-
Primary IFE: The excitation light is absorbed by components in the well before it can excite the Abz fluorophore.[4]
-
Secondary IFE: The fluorescence emitted by the Abz group is re-absorbed by other components, most notably the Dnp quencher, before it reaches the detector.[4]
This becomes particularly problematic at high substrate or compound concentrations.
Q2: How can I determine if the inner filter effect is impacting my assay results?
A2: A key indicator of IFE is a loss of linearity in the relationship between the concentration of a fluorescent product and the measured fluorescence signal.[1][3] You can test for this by creating a standard curve with the cleaved fluorescent product (Abz-LF) at various concentrations. If the curve plateaus at higher concentrations, IFE is likely a contributing factor. Additionally, if the sum of the absorbance of your sample at the excitation and emission wavelengths is greater than 0.08, you should consider correcting for IFE.[1]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: While both phenomena result in decreased fluorescence, their mechanisms are different. The inner filter effect is a result of the absorption of excitation or emission light by components in the sample, making it a concentration-dependent optical artifact.[1] Fluorescence quenching, on the other hand, involves non-radiative energy transfer from the fluorophore to a quencher molecule through processes like Förster Resonance Energy Transfer (FRET) when they are in close proximity. In the this compound substrate, the Dnp group quenches the Abz fluorescence via FRET. The inner filter effect can still occur in addition to this intended quenching.
Q4: Can the test compounds themselves cause an inner filter effect?
A4: Yes, colored or UV-active compounds can absorb excitation and/or emission light, leading to IFE. This can result in false positives (apparent inhibition) in inhibitor screening assays. It is crucial to measure the absorbance spectrum of your test compounds to assess their potential for IFE.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear standard curve at high concentrations | Inner Filter Effect (IFE). | 1. Reduce the substrate concentration. 2. Use a shorter pathlength microplate. 3. Apply a mathematical correction for IFE (see Experimental Protocols). |
| Lower than expected fluorescence signal | 1. Inner Filter Effect from substrate or test compounds. 2. Incorrect excitation/emission wavelengths. 3. Degraded substrate. | 1. Check for IFE as described in the FAQs and apply corrections. 2. Ensure your plate reader is set to the optimal wavelengths for Abz (Excitation: ~320 nm, Emission: ~420 nm). 3. Use fresh, properly stored substrate. |
| High background fluorescence | 1. Substrate degradation/hydrolysis. 2. Autofluorescent compounds or buffer components. 3. Contaminated reagents or microplates. | 1. Prepare fresh substrate solution. 2. Run a control with buffer and test compounds (without enzyme) to measure background fluorescence. 3. Use high-quality reagents and new microplates. |
| Inconsistent results between wells | 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the plate after adding reagents. 3. Ensure the plate is uniformly incubated at the correct temperature. |
Quantitative Data Summary
The following table summarizes key spectral properties for the components of the this compound assay.
| Component | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) | Notes |
| Abz (o-aminobenzoic acid) fluorophore | ~320 | ~420 | - | The fluorescent donor in the FRET pair. |
| Dnp (2,4-dinitrophenyl) quencher | - | - | ~360-370 | The absorbance spectrum of Dnp overlaps with the emission spectrum of Abz, enabling FRET.[1] |
| This compound (uncleaved substrate) | ~320 | Quenched | ~365 | The intact substrate exhibits minimal fluorescence due to FRET. |
| Abz-LF (cleaved product) | ~320 | ~420 | - | The fluorescent product after enzymatic cleavage. |
Experimental Protocols
Protocol 1: Standard this compound Enzyme Assay in a 96-Well Plate
This protocol is a general guideline for measuring Angiotensin-Converting Enzyme (ACE) activity. Optimal conditions may vary depending on the specific enzyme and experimental goals.
Materials:
-
This compound substrate
-
ACE (enzyme)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 50 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare a working solution of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted substrate solution to each well of the 96-well plate.
-
Include control wells:
-
Blank: 50 µL of Assay Buffer (no enzyme).
-
No Enzyme Control: 50 µL of substrate solution and 50 µL of Assay Buffer.
-
-
For inhibitor studies, add the test compound to the desired final concentration and pre-incubate with the enzyme if necessary.
-
-
Initiate the Reaction:
-
Add 50 µL of the enzyme working solution to each well (except the blank and no enzyme control).
-
The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a specific time period (e.g., every minute for 30 minutes) with excitation at ~320 nm and emission at ~420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence (from the no enzyme control) from the sample readings.
-
Protocol 2: Correction for the Inner Filter Effect
This protocol describes a method to correct for IFE using absorbance measurements.
Procedure:
-
Measure Absorbance:
-
In a clear 96-well plate, measure the absorbance of the solutions from your assay at both the excitation wavelength (A_ex at ~320 nm) and the emission wavelength (A_em at ~420 nm).
-
-
Calculate the Correction Factor (CF):
-
Use the following formula to calculate the correction factor: CF = 10^((A_ex + A_em) / 2)
-
-
Apply the Correction:
-
Multiply the measured fluorescence intensity (F_obs) by the correction factor to obtain the corrected fluorescence intensity (F_corr): F_corr = F_obs * CF
-
Visualizations
Caption: FRET-based mechanism of the this compound assay.
Caption: A typical experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common issues in the assay.
References
Troubleshooting high background fluorescence with Abz-LFK(Dnp)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence in assays using the fluorogenic substrate Abz-LFK(Dnp)-OH.
Understanding the Assay Principle
This compound is a sensitive fluorogenic substrate commonly used for measuring the activity of various proteases, including Angiotensin-Converting Enzyme (ACE). It operates on the principle of Förster Resonance Energy Transfer (FRET). The substrate consists of a fluorescent donor, aminobenzoic acid (Abz), and a quenching acceptor, dinitrophenyl (Dnp). In the intact peptide, the close proximity of Dnp quenches the fluorescence of Abz. Upon enzymatic cleavage of the peptide backbone, Abz and Dnp are separated, leading to a measurable increase in fluorescence.
Mechanism of this compound Cleavage and Fluorescence
Caption: FRET mechanism of the this compound substrate.
Frequently Asked Questions (FAQs) and Troubleshooting
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio and compromise the reliability of your results. The following sections ad[1]dress the most frequent causes and provide systematic troubleshooting guides.
Q1: My "no-enzyme" control shows high fluorescence. What are the possible causes?
High fluorescence in the absence of your target enzyme points to issues with the substrate itself or other components of your assay.
Caption: A step-by-step workflow to diagnose high background in no-enzyme controls.
-
Problem: The this compound substrate can degrade over time, especially with improper storage or handling, leading to spontaneous cleavage and high background.
-
Solution: *[2] Storage: Store the substrate at the recommended temperature, typically 2-8°C, and protect it from light.
-
Fresh Stock: [3] Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Purity Check: If you suspect degradation, you can assess the substrate's purity via HPLC. A pure, intact substrate should show a single major peak.
-
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Stock Solution Stor[3]age | Aliquot and store at -20°C or -80°C for short-term use. |
| Handling | Protect from light and moisture. |
-
Problem: Components of your assay buffer, such as certain biological buffers, additives, or even the microplate itself, can exhibit intrinsic fluorescence (autofluorescence). Common sources of autoflu[4][5]orescence include NADH, riboflavin, and some cell culture media components like phenol red and serum.
-
Solution: *[6] Component Check: Measure the fluorescence of your buffer and each individual reagent in the absence of the substrate.
-
Buffer Selection: If a component is highly fluorescent, consider replacing it. Buffers like HEPES and PBS are generally good starting points.
-
Plate Selectio[7]n: Use black, opaque-bottom microplates for fluorescence assays to minimize background from the plate and reduce well-to-well crosstalk.
-
-
Problem: Reagents, particularly those of biological origin like BSA, can be contaminated with proteases that cleave your substrate.
-
Solution: *[8] High-Purity Reagents: Use high-purity, protease-free reagents whenever possible.
-
Protease Inhibitors: If you suspect contamination, consider adding a broad-spectrum protease inhibitor cocktail to your "no-enzyme" control. If the background decreases, contamination is likely the issue.
-
Q2: The background fluorescence increases over the course of my experiment, even in the absence of the enzyme. Why is this happening?
This often points to substrate instability under your specific assay conditions.
-
pH and Buffer Composition: The stability of the peptide substrate can be pH-dependent. Extreme pH values can lead to non-enzymatic hydrolysis.
-
Protocol: Te[4]st the background fluorescence of the substrate in a range of pH values around your experimental pH to identify the optimal, most stable conditions.
-
-
Temperature: Higher temperatures can accelerate substrate degradation.
-
Protocol: En[9]sure your assay components are kept on ice before starting the reaction and that the assay is run at the recommended temperature. Be consistent with temperature control.
-
-
Photobleaching and[10] Photoactivation: Although less common, prolonged exposure to the excitation light can sometimes lead to changes in the fluorescent properties of the substrate or other assay components.
-
Protocol: Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that still provides a good signal.
-
Q3: My signal-to-background ratio is low. How can I improve it?
A low signal-to-background ratio can be due to either high background (as discussed above) or a weak signal from your enzymatic reaction.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Enzyme Concentration | Titrate your enzyme to find a concentration that gives a robust signal within the linear range of the assay. |
| Sub-optimal Substrate Concentration | Determine the Km of your enzyme for the substrate and use a concentration around the Km value. Very high substrate concentrations can sometimes increase background. |
| Incorrect Instrument Settings | Optimize the excitation and emission wavelength settings for the Abz fluorophore (cleaved substrate). Typical excitation is around 320-340 nm and emission is around 420-440 nm. Also, optimize the gain s[11]ettings on your fluorometer. |
| Inhibitors in the Sample | Your sample may contain inhibitors of your target enzyme. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition. |
-
Prepare a serial dilution of your enzyme in the assay buffer.
-
To each well of a 96-well plate, add:
-
Your optimized assay buffer.
-
A fixed, non-limiting concentration of the this compound substrate.
-
-
Initiate the reaction by adding the different concentrations of your enzyme to the wells.
-
Include a "no-enzyme" control with only buffer and substrate.
-
Monitor the fluorescence over time at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction rate (the slope of the linear portion of the fluorescence curve) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for your future experiments.
This guide provides a starting point for troubleshooting high background fluorescence in assays using this compound. Careful attention to substrate quality, buffer composition, and experimental conditions is crucial for obtaining reliable and reproducible data.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound 三氟乙酸盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fcsxpert.com [fcsxpert.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Causes of Autofluorescence [visikol.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. medchemexpress.com [medchemexpress.com]
How to minimize photobleaching of Abz-LFK(Dnp)-OH
Welcome to the technical support center for the fluorescent peptide substrate Abz-LFK(Dnp)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing photobleaching during their experiments.
Troubleshooting Guide
This guide addresses common issues related to the photobleaching of this compound in a question-and-answer format.
Q1: My fluorescent signal is fading rapidly during image acquisition. What is the primary cause?
Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the Abz fluorophore.[1][2][3] This process is primarily caused by prolonged exposure to high-intensity excitation light and the subsequent generation of reactive oxygen species (ROS) that damage the fluorophore.[4]
Q2: How can I immediately reduce photobleaching in my current experiment?
To quickly mitigate photobleaching, you can:
-
Reduce Illumination Intensity: Lower the power of your excitation light source (e.g., laser or lamp) to the minimum level required for an acceptable signal-to-noise ratio.[4][5]
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera or detector that still allows for clear image capture.[4][6]
-
Utilize Neutral Density (ND) Filters: Insert ND filters into the light path to decrease the excitation intensity without altering the spectral quality of the light.[4][7]
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring data. Use transmitted light for focusing whenever possible.[1][2][7]
Q3: I have optimized my imaging parameters, but photobleaching is still significant. What else can I do?
If optimizing imaging conditions is insufficient, consider incorporating antifade reagents into your sample medium.[4] These reagents work by scavenging reactive oxygen species that cause photobleaching.
Q4: Which antifade reagent should I choose for my this compound assay?
The choice of antifade reagent can depend on whether you are working with fixed or live cells, as well as the specific buffer composition of your assay. Commercially available options include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[4][8][9] For live-cell imaging, reagents like ProLong™ Live Antifade Reagent are designed to be less cytotoxic.[8] It is often necessary to empirically test a few different reagents to find the one that performs best for your specific experimental setup.[2]
Q5: Can the buffer composition of my assay affect photobleaching?
Yes, the local chemical environment, including pH and the presence of oxygen, can influence the rate of photobleaching.[4] Minimizing dissolved oxygen in your buffer can help reduce the formation of damaging reactive oxygen species.[4] Some antifade reagents, like Trolox, are antioxidants that can be added to imaging media.[10]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a fluorescent peptide substrate used to measure the activity of Angiotensin Converting Enzyme (ACE).[11] It consists of a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Abz is quenched by Dnp through Förster Resonance Energy Transfer (FRET). When cleaved by ACE, the Abz fluorophore is separated from the Dnp quencher, resulting in an increase in fluorescence.
What are the excitation and emission wavelengths for Abz?
For similar Abz/Dnp-based substrates, the typical excitation wavelength is around 320 nm and the emission wavelength is around 420 nm.[12][13]
How does the Dnp quencher affect the photostability of the Abz fluorophore?
Are there more photostable alternatives to the Abz fluorophore?
While Abz is commonly used for this substrate, other fluorophores with potentially higher photostability exist, such as Alexa Fluor or DyLight Fluors.[2] However, substituting the fluorophore in this compound would require custom peptide synthesis and may alter the substrate's enzymatic properties.
Quantitative Data Summary
Due to a lack of specific quantitative data on the photostability of this compound, the following table provides a general comparison of the relative photostability of common fluorophores to illustrate the variability among different dyes. This data is for illustrative purposes only.
| Fluorophore | Relative Photostability | Common Antifade Reagents |
| FITC | Low | ProLong™ Gold, VECTASHIELD®, SlowFade™ |
| GFP | Moderate | ProLong™ Live, VECTASHIELD® |
| Alexa Fluor® 488 | High | ProLong™ Gold, VECTASHIELD®, SlowFade™ |
| Cy®3 | Moderate to High | ProLong™ Gold, VECTASHIELD®, SlowFade™ |
| Cy®5 | Moderate to High | ProLong™ Gold, VECTASHIELD®, SlowFade™ |
Note: The effectiveness of antifade reagents can be fluorophore-dependent.[2]
Experimental Protocols
Protocol 1: Preparation of a Basic Antifade Mounting Medium
This protocol describes the preparation of a simple antifade solution containing p-phenylenediamine (PPD), which is effective for many common fluorophores. Caution: PPD is a hazardous chemical; handle with appropriate personal protective equipment.
Materials:
-
p-phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
pH meter
Procedure:
-
Prepare a 10X PBS stock solution.
-
Dissolve PPD in PBS to a final concentration of 0.1% (w/v).
-
Adjust the pH of the solution to ~8.0 using NaOH.
-
Add glycerol to the PPD solution to a final concentration of 90% (v/v).
-
Mix thoroughly and store in small aliquots at -20°C, protected from light.
-
To use, thaw an aliquot and apply a small drop to your sample before adding a coverslip.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a workflow for systematically adjusting imaging settings.
Materials:
-
Your this compound experimental setup
-
Fluorescence microscope with adjustable excitation source and camera settings
Procedure:
-
Set a Baseline: Begin with the microscope manufacturer's recommended settings for your fluorophore.
-
Adjust Excitation Power: Gradually decrease the excitation light intensity until the signal is just above the background noise.
-
Optimize Exposure Time: With the reduced excitation power, find the shortest camera exposure time that provides a clear image with an acceptable signal-to-noise ratio.
-
Use Binning (if applicable): If your camera supports binning, this can sometimes allow for shorter exposure times by increasing the signal from grouped pixels.[1]
-
Time-lapse Imaging: If acquiring data over time, increase the interval between acquisitions as much as your experimental design allows to minimize total light exposure.[4]
Visualizations
Caption: A workflow diagram for troubleshooting photobleaching.
Caption: An experimental workflow for minimizing photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. news-medical.net [news-medical.net]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. This compound trifluoroacetate salt ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Substrates: Spotlight on Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abz-LFK(Dnp)-OH with other commonly used substrates for the angiotensin-converting enzyme (ACE). The information presented here is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on performance, domain selectivity, and methodological considerations.
Introduction to ACE and its Substrates
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Somatic ACE possesses two catalytic domains: the N-domain and the C-domain, which exhibit different substrate specificities.
The selection of an appropriate substrate is crucial for the accurate determination of ACE activity and the screening of potential inhibitors. Substrates vary in their sensitivity, specificity for the different ACE domains, and the methodology required for their use. This guide focuses on the comparison of the fluorogenic substrate this compound with other popular ACE substrates.
Performance Comparison of ACE Substrates
The efficiency of an enzyme substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. Below is a comparison of the kinetic parameters for this compound and other ACE substrates.
| Substrate | Target ACE Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Assay Method |
| This compound | C-domain selective | - | - | 36.7[1] | Fluorometric |
| Abz-SDK(Dnp)P-OH | N-domain selective | - | - | 0.51 (for N-domain)[1] | Fluorometric |
| Abz-FRK(Dnp)P-OH | Somatic ACE (both domains) | 4.0[2] | 210[2] | 52.6[1] | Fluorometric |
| Hippuryl-Histidyl-Leucine (HHL) | Non-selective | 900 - 1340[3][4] | - | - | Spectrophotometric / HPLC |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, pH, temperature). The data presented here are compiled from different studies and should be used for comparative purposes.
Key Observations:
-
This compound demonstrates high catalytic efficiency for the C-domain of ACE, making it an excellent tool for studying the specific activity of this domain.[1]
-
Abz-SDK(Dnp)P-OH is a highly selective substrate for the N-domain of ACE.[5]
-
Abz-FRK(Dnp)P-OH is a very efficient substrate for somatic ACE, with a high kcat/Km value, making it suitable for measuring total ACE activity.[1]
-
Hippuryl-Histidyl-Leucine (HHL) , the traditional ACE substrate, has a significantly higher Km value, indicating lower affinity for the enzyme compared to the fluorogenic substrates.[3][4]
Experimental Protocols
Detailed methodologies for ACE activity assays are crucial for obtaining reliable and reproducible results. Below are representative protocols for assays using this compound and HHL.
Protocol 1: Fluorometric ACE Activity Assay using this compound
This protocol is adapted for the measurement of the C-domain specific ACE activity.
Materials:
-
ACE source: Purified recombinant C-domain of ACE or biological sample (e.g., serum, tissue homogenate).
-
Substrate: this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0.[6]
-
Inhibitor (optional): A specific ACE inhibitor (e.g., captopril) for control experiments.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm).
Procedure:
-
Prepare the ACE working solution by diluting the enzyme source in the assay buffer to the desired concentration.
-
Prepare the substrate working solution by diluting the this compound stock solution in the assay buffer to the final desired concentration (e.g., 10 µM).[2]
-
Pipette 50 µL of the ACE working solution into the wells of the 96-well plate. For control wells, add the ACE inhibitor.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the ACE activity.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
Protocol 2: ACE Activity Assay using Hippuryl-Histidyl-Leucine (HHL) and HPLC
This protocol describes the classic method for measuring ACE activity.
Materials:
-
ACE source: Purified ACE or biological sample.
-
Substrate: Hippuryl-Histidyl-Leucine (HHL) solution (e.g., 5 mM in assay buffer).
-
Assay Buffer: 100 mM Potassium Phosphate buffer, 300 mM NaCl, pH 8.3.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
HPLC system with a C18 column and UV detector (228 nm).
Procedure:
-
In a microcentrifuge tube, combine 150 µL of the HHL solution with 50 µL of the ACE sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve of known HA concentrations. The amount of HA produced is directly proportional to the ACE activity.[3]
Visualizing ACE Signaling and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of angiotensin converting enzyme mutations on the kinetics and dynamics of N-domain selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of ACE Assays: Abz-LFK(Dnp)-OH vs. FAPGG
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal substrate for Angiotensin-Converting Enzyme (ACE) activity assessment.
Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure and a major target for cardiovascular disease therapeutics. Accurate and reliable measurement of ACE activity is crucial for both basic research and clinical drug development. Two of the most commonly employed substrates for this purpose are the fluorogenic Abz-LFK(Dnp)-OH and the chromogenic FAPGG. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific assay needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | FAPGG |
| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | Spectrophotometry (Chromogenic) |
| Detection Method | Increase in fluorescence | Decrease in absorbance at 340 nm |
| ACE Domain Selectivity | Selective for the C-domain of ACE[1][2] | Not domain-specific |
| Sensitivity | Generally higher | Generally lower |
| Throughput | High (suitable for 96-well plates)[1] | Moderate |
| Interference | Potential for interference from fluorescent compounds | Potential for interference from compounds that absorb at 340 nm |
Delving into the Data: A Quantitative Comparison
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| FAPGG | Sheep Lung ACE | 0.18 | Not Reported | Not Reported |
| FAPGG | Amphibian Serum ACE | 0.282 - 0.337[3] | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The lack of comprehensive, directly comparable kinetic data highlights a gap in the current literature. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Understanding the Mechanisms: How They Work
The ACE Signaling Pathway
Angiotensin-Converting Enzyme plays a pivotal role in the Renin-Angiotensin System (RAS), which is fundamental in blood pressure regulation. ACE cleaves angiotensin I to produce the potent vasoconstrictor angiotensin II. This signaling cascade is a primary target for antihypertensive drugs.
Caption: The Renin-Angiotensin System (RAS) cascade.
Enzymatic Reaction Workflows
The two substrates rely on different principles for detecting ACE activity. This compound is a FRET-based substrate, where the fluorescence of the Abz group is quenched by the Dnp group. Cleavage by ACE separates the two, leading to an increase in fluorescence. In contrast, the hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm.
Caption: Experimental workflows for ACE assays.
In Detail: Experimental Protocols
This compound FRET-Based ACE Assay
This protocol is adapted from established methods for a continuous, fluorescence-based measurement of ACE activity.[1]
Materials:
-
ACE (purified or in biological sample)
-
This compound substrate
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the this compound substrate solution in the Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Add a defined amount of ACE enzyme or biological sample to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence continuously for a set period (e.g., 15-30 minutes) with excitation at 320 nm and emission at 420 nm.
-
The rate of fluorescence increase is directly proportional to the ACE activity.
FAPGG Spectrophotometric ACE Assay
This protocol is based on the principle of monitoring the decrease in absorbance upon FAPGG hydrolysis.[4][5]
Materials:
-
ACE (purified or in biological sample)
-
FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)
-
Assay Buffer: 50 mM HEPES or 80 mM Borate buffer, containing 0.3 M NaCl and 10 µM ZnCl₂, pH 7.5-8.3
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare the FAPGG substrate solution in the Assay Buffer to the desired final concentration (e.g., 1.0 mM).[6]
-
Equilibrate the substrate solution and the ACE sample to 37°C.
-
Add the ACE sample to the cuvette or well containing the pre-warmed substrate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes).[5]
-
The rate of absorbance decrease is directly proportional to the ACE activity. A 5-minute pre-incubation of the substrate and sample before the kinetic measurement can be beneficial to overcome a potential lag phase.[6]
Conclusion: Making the Right Choice
The choice between this compound and FAPGG for ACE assays depends largely on the specific requirements of the experiment.
-
For high-throughput screening and studies requiring high sensitivity , the fluorogenic This compound is the superior choice. Its suitability for 96-well plate formats and its inherently higher sensitivity make it ideal for screening large numbers of inhibitors or for detecting low levels of ACE activity. Furthermore, its selectivity for the C-domain of ACE can be an advantage in specific research contexts.
-
For routine laboratory use, where high throughput is not a primary concern and a standard spectrophotometer is readily available , the chromogenic FAPGG substrate offers a reliable and cost-effective alternative. The assay is straightforward to perform, and while less sensitive than the fluorometric method, it provides robust and reproducible results for many applications.
Ultimately, researchers should consider their specific needs regarding sensitivity, throughput, equipment availability, and the particular scientific question being addressed when selecting the most appropriate substrate for their ACE assays.
References
- 1. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Presence of angiotensin converting enzyme (ACE) activity in serum of amphibian: comparison with ACE activity of mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ACE Inhibitor Analysis: Abz-LFK(Dnp)-OH and HPLC
For researchers, scientists, and drug development professionals, the accurate assessment of Angiotensin-Converting Enzyme (ACE) inhibitor activity is paramount. This guide provides a comprehensive comparison of analytical methods, with a focus on the use of the fluorescent substrate Abz-LFK(Dnp)-OH in High-Performance Liquid Chromatography (HPLC) for ACE inhibitor analysis.
Angiotensin-Converting Enzyme (ACE) is a key metallopeptidase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation. Its inhibition is a major therapeutic strategy for hypertension and other cardiovascular diseases. Consequently, robust and reliable methods for screening and characterizing ACE inhibitors are essential in drug discovery and development.
This guide delves into the specifics of using this compound, a fluorescent peptide substrate, in conjunction with HPLC for the analysis of ACE inhibitors. We will explore the underlying principles, provide a detailed, albeit proposed, experimental protocol, and compare its potential performance with established alternative methods.
The Role of this compound in ACE Inhibition Assays
This compound is a synthetic peptide substrate designed for the sensitive detection of ACE activity. It incorporates a fluorescent group, o-aminobenzoic acid (Abz), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Abz group is quenched by the proximity of the Dnp group through a process known as Fluorescence Resonance Energy Transfer (FRET).
ACE specifically cleaves the peptide bond between the Leucine (L) and Phenylalanine (F) residues. This cleavage separates the fluorescent Abz group from the Dnp quencher, resulting in a significant increase in fluorescence intensity that is directly proportional to the ACE activity. This compound is also noted for its selectivity towards the C-domain of ACE, which can be advantageous in specific research contexts.[1]
While traditionally employed in fluorescence intensity-based assays, the separation of the fluorescent product from the intact substrate by HPLC followed by fluorescence detection offers a potentially powerful analytical approach.
Performance Comparison of ACE Inhibitor Assay Methods
The selection of an appropriate assay for ACE inhibitor analysis depends on various factors, including the required sensitivity, throughput, and the nature of the sample matrix. Below is a comparison of the proposed this compound HPLC method with commonly used alternatives.
| Parameter | Proposed this compound HPLC Method | HHL-Based HPLC Method | Spectrophotometric Method (e.g., with HHL) |
| Principle | Separation of fluorescent product from substrate followed by fluorescence detection. | Separation of hippuric acid (product) from HHL (substrate) followed by UV detection. | Measurement of the UV absorbance of extracted hippuric acid. |
| Substrate | This compound (fluorescent) | Hippuryl-Histidyl-Leucine (HHL) (non-fluorescent) | Hippuryl-Histidyl-Leucine (HHL) (non-fluorescent) |
| Detection | Fluorescence (High Sensitivity) | UV Absorbance (Moderate Sensitivity) | UV Absorbance (Lower Sensitivity) |
| Specificity | High (Chromatographic separation resolves interferences) | High (Chromatographic separation) | Moderate (Potential for interference from other sample components) |
| Precision | Potentially High | High | Moderate |
| Throughput | Moderate (Limited by HPLC run time) | Moderate (Limited by HPLC run time) | High (Amenable to microplate format) |
| Key Advantage | Potentially very high sensitivity due to fluorescence detection. | Well-established and validated method. | Simple, rapid, and suitable for high-throughput screening. |
| Key Disadvantage | Lack of established and validated protocols. | Requires sample extraction in some protocols. | Lower sensitivity and susceptibility to interference. |
Experimental Protocols
A detailed experimental protocol for the analysis of ACE inhibitors using the established HHL-based HPLC method is provided below for reference, followed by a proposed protocol for an HPLC method using this compound.
Established Method: HHL-Based HPLC Assay for ACE Inhibition
This method is widely cited and serves as a benchmark for ACE inhibitor analysis.
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Captopril (as a standard inhibitor)
-
Sodium borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
2. Enzyme Reaction:
-
Prepare a stock solution of HHL in sodium borate buffer.
-
In a microcentrifuge tube, mix the ACE solution with the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding HCl.
3. HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Inject a suitable volume of the supernatant into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 228 nm.
-
-
Quantify the peak area of the hippuric acid product. The percentage of ACE inhibition is calculated by comparing the peak area in the presence of the inhibitor to the control (no inhibitor).
Proposed Method: this compound HPLC Assay for ACE Inhibition
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound
-
Captopril (as a standard inhibitor)
-
Tris-HCl buffer (pH 7.5) containing NaCl and ZnCl₂
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
2. Enzyme Reaction:
-
Prepare a stock solution of this compound in the Tris-HCl buffer.
-
In a microcentrifuge tube, mix the ACE solution with the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the this compound substrate solution.
-
Incubate the reaction mixture at 37°C for an optimized time (e.g., 30 minutes), protected from light.
-
Stop the reaction, if necessary, by adding a denaturing agent like a high concentration of acetonitrile or by rapid freezing.
3. HPLC Analysis:
-
Inject a suitable volume of the reaction mixture directly into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 0.8 mL/min
-
Detection: Fluorescence detector with excitation at ~320 nm and emission at ~420 nm.
-
-
Quantify the peak area of the fluorescent product (cleaved Abz-LFK). The percentage of ACE inhibition is calculated by comparing the peak area in the presence of the inhibitor to the control.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the biological context, the following diagrams are provided.
Conclusion
The analysis of ACE inhibitors is a critical component of hypertension research and drug development. While the HHL-based HPLC method is a well-established and reliable technique, the use of a fluorescent substrate like this compound in an HPLC assay presents a compelling, albeit currently underexplored, alternative. The potential for significantly increased sensitivity with fluorescence detection could be particularly advantageous for the analysis of highly potent inhibitors or when sample volume is limited.
However, it is crucial to note the lack of established and validated HPLC protocols specifically for this compound. The protocol provided herein is a proposed starting point for method development. Researchers interested in this approach would need to undertake thorough method validation to establish its performance characteristics, including linearity, precision, accuracy, and limits of detection and quantification.
For routine, high-throughput screening, spectrophotometric methods remain a practical choice due to their simplicity and speed. The choice of the optimal method will ultimately be guided by the specific requirements of the research question at hand.
References
A Comparative Guide to the Reproducibility of the Abz-LFK(Dnp)-OH ACE Assay
For researchers and drug development professionals engaged in the study of the renin-angiotensin system, the accurate and reproducible measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. The Abz-LFK(Dnp)-OH substrate offers a specific and sensitive tool for interrogating the C-domain of ACE through a fluorescence resonance energy transfer (FRET) based assay. This guide provides a comparative overview of the reproducibility of this assay, alongside alternative methods, and furnishes a detailed experimental protocol for its implementation.
Reproducibility of ACE Assays: A Comparative Overview
| Assay Type | Substrate | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Fluorometric | Mca-Ala-Pro-Lys(Dnp)-OH | ACE2 (Human Urine) | 4.39 ± 0.74 | 13.17 ± 0.77 | [1] |
| Fluorometric | Mca-Ala-Pro-Lys(Dnp)-OH | ACE2 (Mouse Urine) | 3.04 ± 0.61 | 7.01 ± 1.04 | [1] |
| Fluorometric | Mca-Ala-Pro-Lys(Dnp)-OH | ACE2 (Cell Culture Medium) | 1.43 ± 0.20 | 9.47 ± 0.22 | [1] |
| Fluorometric | Mca-Ala-Pro-Lys(Dnp)-OH | ACE2 (Mouse Plasma) | 3.84 ± 0.63 | 10.92 ± 1.88 | [1] |
| Fluorometric | Z-Phe-His-Leu | ACE (Human Serum) | 6.3 | <7.5 | [2] |
| Immunoarray | - | Multiple Biomarkers | <6 | <15 | [3] |
| Open-channel Assay | - | ACE (Human Serum) | <6 | <6 | [4] |
Note: The data for the fluorometric ACE2 assay is included as a proxy for a FRET-based assay utilizing a quenched fluorescent substrate, similar in principle to the this compound ACE assay.
Experimental Protocol: this compound ACE Assay
This protocol is adapted from established methodologies for fluorometric ACE assays.[5][6][7]
1. Materials and Reagents:
-
This compound substrate (e.g., from MedchemExpress or Sigma-Aldrich)[8]
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Tris-HCl buffer (e.g., 150 mM, pH 8.3)
-
NaCl
-
ZnCl₂
-
ACE inhibitors (e.g., Captopril, Lisinopril) for validation
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
2. Preparation of Solutions:
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl₂.
-
ACE Stock Solution: Prepare a 1 U/mL stock solution of ACE in 50% glycerol and store at -20°C.
-
ACE Working Solution: Dilute the ACE stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve this compound in the Assay Buffer. The final concentration in the assay should be optimized based on the Kₘ value of the substrate for ACE, but a starting point of 10-50 µM is common for similar FRET substrates.[9]
-
Inhibitor Solutions: Prepare stock solutions of ACE inhibitors in an appropriate solvent and dilute to the desired concentrations in Assay Buffer.
3. Assay Procedure:
-
To each well of a 96-well black microplate, add the following:
-
Blank: 80 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer + 40 µL of ACE working solution.
-
Inhibitor: 40 µL of inhibitor solution + 40 µL of ACE working solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed Substrate Solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 320 nm and the emission wavelength to approximately 420 nm.
4. Data Analysis:
-
Subtract the fluorescence signal of the blank from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for the control and inhibitor-containing wells.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Reaction / Rate of Control Reaction)] * 100
-
For IC₅₀ determination, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of the FRET-based assay and the experimental workflow.
References
- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. protocols.io [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Sensitivity of Fluorescent ACE Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of angiotensin-converting enzyme (ACE) activity. This guide provides an objective comparison of various fluorescent ACE substrates, supported by experimental data, to aid in this selection process.
Angiotensin-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. The sensitivity of ACE activity assays is highly dependent on the kinetic properties of the substrate used. This guide focuses on internally quenched fluorescent substrates, which offer a continuous and highly sensitive method for measuring ACE activity.
Principle of Fluorescent ACE Substrates
Internally quenched fluorescent substrates are synthetic peptides that contain a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the fluorophore and the quencher by ACE, the two are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme activity.
Sensitivity Comparison of Fluorescent ACE Substrates
The sensitivity of a substrate is best described by its catalytic efficiency, which is represented by the kcat/Km ratio. A higher kcat/Km value indicates a more efficient and, therefore, more sensitive substrate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km value indicating a higher affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
Below is a summary of the kinetic parameters for several commonly used fluorescent ACE substrates. It is important to note that direct comparison can be challenging as experimental conditions can vary between studies.
| Substrate | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | Abz/NO₂-Phe | ~50-100 | - | - |
| Mca-Ala-Ser-Asp-Lys-Dpa-OH | Mca/Dpa | 13.0 | 1.6 | 1.2 x 10⁵ |
| Abz-Phe-Arg-Lys(Dnp)-Pro-OH | Abz/Dnp | 11 | 35 | 3.2 x 10⁶ |
Detailed Experimental Protocol for ACE Activity Assay
This protocol provides a generalized method for determining ACE activity using an internally quenched fluorescent substrate.
Materials:
-
Recombinant human ACE
-
Fluorescent ACE substrate (e.g., Mca-Ala-Ser-Asp-Lys-Dpa-OH)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl₂
-
ACE inhibitor (e.g., Captopril or Lisinopril) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of recombinant ACE in assay buffer.
-
Prepare serial dilutions of the substrate in assay buffer to determine Km.
-
Prepare a working solution of the ACE inhibitor in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
For inhibitor controls, add 10 µL of the ACE inhibitor solution. For other wells, add 10 µL of assay buffer.
-
Add 20 µL of the ACE enzyme solution to each well, except for the blank wells (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 320/405 nm for Mca) in kinetic mode, recording data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the fluorescence versus time curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: ACE in the Renin-Angiotensin System and in a fluorescent assay.
Caption: Workflow for determining and comparing the sensitivity of ACE substrates.
A Comparative Analysis of ACE C-Domain and N-Domain Substrate Kinetics
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. The somatic form of ACE is a single polypeptide chain containing two homologous, catalytically active domains: the N-domain and the C-domain. While both domains are zinc-dependent dipeptidyl carboxypeptidases, they exhibit distinct substrate specificities and kinetic properties, which has significant implications for physiological processes and the development of domain-selective ACE inhibitors. This guide provides an objective comparison of the kinetics of substrates for the ACE C-domain and N-domain, supported by experimental data and detailed methodologies.
Unveiling Domain-Specific Substrate Preferences
The two domains of ACE, despite sharing significant sequence homology, display notable differences in their efficiency at hydrolyzing various peptide substrates. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] In contrast, the N-domain is more efficient at cleaving other substrates, including the antifibrotic peptide Ac-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP) and angiotensin-(1-7).[1][2][3] Some peptides, like bradykinin, are hydrolyzed at comparable rates by both domains.[1]
These differences in substrate preference are critical for the development of domain-specific ACE inhibitors. Such inhibitors could offer therapeutic advantages by selectively targeting the pathological effects of one domain while preserving the beneficial functions of the other.
Quantitative Comparison of Kinetic Parameters
The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—quantify the interaction between an enzyme and its substrate. The following tables summarize the kinetic data for key ACE substrates, highlighting the differences between the N- and C-domains.
Table 1: Kinetic Parameters for Endogenous Peptide Substrates
| Substrate | Domain | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Angiotensin I | N-Domain | ~29 | ~19 | ~6.6 x 105 |
| C-Domain | ~26 | ~52 | ~2.0 x 106 | |
| Angiotensin-(1-7) | N-Domain | 4.3 | 0.45 | 1.0 x 105 |
| C-Domain | 6.8 | 0.006 | 8.8 x 102 | |
| Bradykinin | N-Domain | 1.3 | 19.3 | 1.5 x 107 |
| C-Domain | 1.1 | 18.5 | 1.7 x 107 | |
| Ac-SDKP | N-Domain | ~25 | ~12.5 | ~5.0 x 105 |
| C-Domain | ~33 | ~0.1 | ~3.0 x 103 |
Note: The kinetic values are approximate and can vary depending on the experimental conditions.
Table 2: Kinetic Parameters for Fluorogenic Substrates
| Substrate | Domain | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Abz-SDK(Dnp)P-OH | N-Domain | 35 | 2.9 | 8.3 x 104 |
| Abz-LFK(Dnp)-OH | C-Domain | 12 | 23 | 1.9 x 106 |
| Mca-ASDK-Dpa | N-Domain | - | - | - |
| C-Domain | - | - | - |
Note: The separate N- and C-domains of ACE cleaved Mca-ASDK-Dpa with very similar kinetic parameters.[4] Specific values for each domain were not individually reported in the provided search results.
Experimental Protocols
The determination of ACE kinetic parameters typically involves incubating the purified enzyme (either full-length ACE, or the isolated N- or C-domains) with varying concentrations of a substrate. The rate of product formation is then measured over time.
General Kinetic Assay Protocol
-
Enzyme and Substrate Preparation : Recombinant human N-domain and C-domain of ACE are purified. Substrates are dissolved in an appropriate assay buffer.
-
Assay Buffer : A common buffer is 50 mM HEPES or Tris-maleate, pH 7.4, containing 150 mM NaCl and 10 µM ZnCl2. The chloride concentration is a critical factor, as the C-domain's activity is more dependent on chloride ions than the N-domain's.[3]
-
Reaction Incubation : The reaction is initiated by adding the enzyme to a pre-warmed solution of the substrate at 37°C.[4][5][6]
-
Measurement of Product Formation :
-
For endogenous peptides : The reaction is stopped at various time points, and the amount of product formed is quantified using High-Performance Liquid Chromatography (HPLC).[2]
-
For fluorogenic substrates : The increase in fluorescence upon substrate cleavage is monitored continuously in real-time using a fluorometer.[7]
-
-
Data Analysis : Initial reaction velocities are determined from the linear phase of product formation. These velocities are then plotted against the substrate concentration, and the data is fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.
Visualizing Key Pathways and Workflows
To better understand the context of ACE activity and the methods used to study it, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) pathway.
References
- 1. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme by Lisinopril-Coupled Transition Metal Chelates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Abz-LFK(Dnp)-OH
For Immediate Reference: Key Safety and Disposal Information for Abz-LFK(Dnp)-OH
Researchers and laboratory professionals handling this compound must prioritize safety due to the inherent hazards associated with its dinitrophenyl (Dnp) component. This fluorescent peptide substrate, while valuable in research, is classified as a combustible solid and requires meticulous disposal procedures. The dinitrophenyl group is of particular concern, as related compounds like 2,4-Dinitrophenol (DNP) are acutely toxic, flammable, and can be explosive under certain conditions.[1] Adherence to established safety protocols is not just a matter of regulatory compliance but a critical step in ensuring a safe laboratory environment.
Hazard Profile and Safety Precautions
| Hazard Classification | Associated Risks | Recommended Precautions |
| Combustible Solid | Material may ignite and burn when exposed to heat or flame. | Store away from heat, open flames, and oxidizing agents. Use non-sparking tools when handling. |
| Acute Toxicity (inferred from DNP) | Potential for nausea, headache, and dizziness with short-term exposure. Long-term exposure may lead to more severe health issues.[1] | Always handle in a designated fume hood to prevent inhalation. Wear appropriate Personal Protective Equipment (PPE), including double gloves, splash goggles, and a lab coat.[1] |
| Potential Explosive Hazard (inferred from DNP compounds) | Dinitrophenyl compounds can become explosive if dry, heated, or subjected to shock or friction.[1][2] | Ensure the compound is not allowed to dry out. Avoid grinding or subjecting the material to friction or impact. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol provides a general framework for safe disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation:
-
Dedicate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
-
Containerization:
-
Use a chemically resistant, sealable container. For solid waste, a container with a liner is recommended.[1]
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources and incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste contractor, as coordinated through your institution's EHS department.
-
Never dispose of this compound down the drain or in regular trash.
-
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and proper response is crucial.
-
Spill Cleanup:
-
Evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped, and the spill is small, carefully clean it up following your institution's established procedures for hazardous solids.
-
Avoid creating dust. If the material is a powder, it may be necessary to wet it down carefully before cleaning.
-
Place all contaminated materials, including PPE, into a sealed hazardous waste container.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making and procedural pathways.
Caption: A workflow for the safe handling and disposal of this compound.
Caption: A decision-making diagram for emergency response to spills or exposure.
References
Personal protective equipment for handling Abz-LFK(Dnp)-OH
Essential Safety and Handling Guide for Abz-LFK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of this compound
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a fluorescent peptide substrate. Due to the presence of a dinitrophenyl (Dnp) group, this compound requires careful handling to mitigate potential health risks. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Approach
Given the hazardous nature of dinitrophenyl compounds, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, face, hands, and body.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[1][2] A face shield should be worn over goggles when handling the solid compound or preparing solutions to protect against splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[1] Consider double-gloving for enhanced protection.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended as the compound is a combustible solid.[4] Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation.[1][5] |
| Foot Protection | Closed-Toe Shoes | Impermeable, closed-toe shoes are required to protect against spills.[1] |
Operational and Disposal Plans: Step-by-Step Procedures
Safe handling of this compound extends from initial preparation to final disposal. The following procedural guidance is designed to minimize exposure and ensure safety.
Experimental Workflow and Handling
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container capped when not in use to prevent solvent evaporation and potential aerosolization of the compound.
3. Spills and Decontamination:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the critical stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. nyu.edu [nyu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. This compound trifluoroacetate salt ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
